10-Hydroxyoleoside 11-methyl ester
Description
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Properties
Molecular Formula |
C17H24O12 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[(3Z)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
InChI |
InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2- |
InChI Key |
GXXBBPZLNJMTDC-UQCOIBPSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence and Analysis of 10-Hydroxyoleoside 11-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyoleoside 11-methyl ester is a secoiridoid glycoside, a class of monoterpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, quantitative data, and experimental protocols for the isolation and analysis of this compound. This information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development. The structural similarity and co-occurrence with oleoside (B1148882) 11-methyl ester suggest they are likely the same compound, with the former name being more specific.
Natural Occurrence and Sources
This compound has been identified in plant species belonging to the Oleaceae family. The primary documented sources are:
-
Jasminum multiflorum (Downy Jasmine): The aerial parts, including leaves and flowers, of Jasminum multiflorum have been reported to contain this compound.[1] This plant is a significant source of various secoiridoids.
-
Olea europaea (Olive): "Oleoside 11-methyl ester," which possesses the same chemical formula (C17H24O11) as this compound, has been identified in various parts of the olive tree and its products.[2] Specifically, it is found in:
Quantitative Data
Quantitative data for this compound is limited, particularly for Jasminum multiflorum. However, a specific concentration has been reported in virgin olive oil.
| Natural Source | Plant Part/Product | Compound Name | Concentration | Reference |
| Olea europaea | Virgin Olive Oil | Oleoside 11-methylester | 1.81e-03 mg/100 g FW | Bianco A., et al. (2003) |
Experimental Protocols
Detailed experimental protocols for the extraction and analysis of secoiridoids, including this compound (often referred to as oleoside 11-methyl ester in olive-related literature), have been established, particularly for olive-derived matrices.
Extraction of Secoiridoids from Olive Stones
This protocol is adapted from a study on the phenolic profile of Chemlali olive stones.
1. Sample Preparation:
-
Olive stones are separated from the pulp, washed, and dried.
-
The dried stones are then ground into a fine powder.
2. Extraction:
-
A specific amount of the powdered olive stones is extracted with an aqueous methanol (B129727) solution (e.g., 80% methanol).
-
The extraction is typically performed under agitation for a defined period (e.g., 24 hours) at room temperature.
-
The mixture is then centrifuged, and the supernatant is collected. The extraction process may be repeated to ensure maximum yield.
3. Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):
-
The crude extract can be further purified using a C18 SPE cartridge to remove interfering substances.
-
The cartridge is first conditioned with methanol, followed by water.
-
The extract is loaded onto the cartridge, and interfering compounds are washed away with a non-polar solvent.
-
The desired secoiridoids are then eluted with a more polar solvent, such as methanol.
General Protocol for Isolation from Jasminum multiflorum
While specific quantitative methods are not detailed in the literature for this plant, a general approach for the isolation of secoiridoids can be described.
1. Extraction:
-
Dried and powdered aerial parts of Jasminum multiflorum are subjected to solvent extraction. A common method is successive extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) or direct extraction with a polar solvent like methanol or ethanol.
2. Chromatographic Separation:
-
The crude extract is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
A sensitive and specific method for the quantification of oleoside 11-methyl ester in olives has been developed using UHPLC-MS/MS.
-
Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column is used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This technique provides high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for secoiridoids.
Signaling Pathways and Biological Activities
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Secoiridoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Further research is needed to elucidate the specific mechanisms of action for this particular compound.
Visualizations
Experimental Workflow for Isolation and Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound.
References
The Biosynthesis of 10-Hydroxyoleoside 11-Methyl Ester in Olea europaea: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-Hydroxyoleoside 11-methyl ester, a key secoiridoid intermediate in the European olive (Olea europaea). Secoiridoids are a class of monoterpenoids with significant pharmacological interest, and understanding their biosynthesis is crucial for metabolic engineering and drug discovery. This document details the enzymatic steps from the primary metabolite geranyl diphosphate (B83284) to the core oleoside (B1148882) structure, including the putative final hydroxylation. It consolidates available quantitative data on pathway intermediates and provides detailed, representative experimental protocols for the characterization of the key enzymes involved. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this complex metabolic network.
Introduction
Olea europaea is a rich source of bioactive secoiridoids, with oleuropein (B1677263) being one of the most well-known for its health-promoting properties. The biosynthesis of these complex molecules involves a multi-step enzymatic cascade that begins with the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of the universal monoterpene precursor, geranyl diphosphate (GPP). This guide focuses on the subsequent specialized pathway leading to this compound, a crucial intermediate in the elaboration of more complex secoiridoids. A thorough understanding of this pathway is essential for the targeted production of these valuable compounds through biotechnological approaches.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-enzyme process that transforms the C10 monoterpene backbone of GPP into a complex secoiridoid structure. The pathway involves hydroxylation, cyclization, oxidation, methylation, and a key oxidative cleavage of the iridoid ring.
From Geranyl Diphosphate to 7-epi-Loganin
The initial steps of the pathway convert GPP into the iridoid intermediate 7-epi-loganin. This part of the pathway is relatively well-characterized and involves the following key enzymes:
-
Geraniol (B1671447) Synthase (GES): Catalyzes the hydrolysis of GPP to geraniol.
-
Geraniol 10-Hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol at the C10 position.
-
Iridoid Synthase (ISY): A key enzyme that catalyzes the oxidative cyclization of 8-oxogeranial to form the iridoid skeleton.
-
7-epi-Loganic Acid Synthase (7eLAS): A 2-oxoglutarate-dependent dioxygenase that hydroxylates 7-deoxyloganic acid to form 7-epi-loganic acid.
-
7-epi-Loganic Acid O-Methyltransferase (7eLAMT): Catalyzes the methylation of the carboxyl group of 7-epi-loganic acid to produce 7-epi-loganin.[1]
Formation of Oleoside 11-Methyl Ester
The conversion of 7-epi-loganin to oleoside 11-methyl ester is a critical step that defines the secoiridoid backbone. This transformation is catalyzed by a bifunctional cytochrome P450 enzyme:
-
Oleoside Methyl Ester Synthase (OMES): This CYP72 family enzyme catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of 7-epi-loganin to form oleoside 11-methyl ester.[2][3]
Putative Hydroxylation to this compound
The final step in the formation of this compound is the hydroxylation of oleoside 11-methyl ester at the C10 position. The specific enzyme responsible for this reaction has not yet been definitively characterized in Olea europaea. However, based on known enzymatic reactions in plant secondary metabolism, this step is likely catalyzed by either a cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase . These enzyme families are well-known for their role in the targeted hydroxylation of complex organic molecules. Further research is required to identify and characterize the specific "Oleoside 11-methyl ester 10-hydroxylase".
Pathway Visualization
Caption: Biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of secoiridoid pathway intermediates in Olea europaea is challenging due to their dynamic nature and complex matrices. The following table summarizes available data on the concentration of key metabolites in olive fruit tissues. It is important to note that these values can vary significantly depending on the olive cultivar, fruit developmental stage, and environmental conditions.
| Metabolite | Concentration Range (μg/g fresh weight) | Tissue | Analytical Method | Reference |
| Oleuropein | 1,000 - 140,000 | Fruit Pulp | HPLC-DAD | [2][4] |
| Ligstroside | 100 - 10,000 | Fruit Pulp | HPLC-DAD | [4] |
| 7-epi-Loganin | Trace | Fruit Pulp | LC-MS | [2] |
| Oleoside 11-methyl ester | Trace - 50 | Fruit Pulp | LC-MS | [2] |
| Demethyloleuropein | 100 - 5,000 | Fruit Pulp | HPLC-DAD | [4] |
Note: Specific quantitative data for this compound is scarce in the literature, likely due to its transient nature as a biosynthetic intermediate.
Experimental Protocols
This section provides detailed, representative methodologies for the key experiments required to study the biosynthesis of this compound.
Heterologous Expression of Olea europaea Enzymes in Saccharomyces cerevisiae
This protocol describes the expression of cytochrome P450 enzymes (e.g., OMES) and dioxygenases (e.g., 7eLAS) in yeast, a common system for characterizing plant enzymes.
Caption: Workflow for heterologous expression of olive enzymes.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young olive leaves or fruit using a suitable plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase and oligo(dT) primers.
-
Gene Amplification and Cloning: The open reading frame (ORF) of the target gene (e.g., OMES) is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.
-
Yeast Transformation: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana cytochrome P450 reductase) using the lithium acetate (B1210297) method.
-
Yeast Culture and Protein Expression: Transformed yeast cells are grown in a selective medium (e.g., SC-Ura with glucose). For protein expression, the culture is transferred to a medium containing galactose to induce gene expression from the GAL1 promoter.
-
Preparation of Enzyme Fractions:
-
For Cytochrome P450s (membrane-bound): Yeast cells are harvested, washed, and spheroplasted. The spheroplasts are lysed, and the microsomal fraction is isolated by differential centrifugation.
-
For Dioxygenases (soluble): Cells are lysed, and the soluble protein fraction is obtained from the supernatant after centrifugation.
-
In Vitro Enzyme Assays
These protocols describe how to test the activity of the heterologously expressed enzymes.
4.2.1. Oleoside Methyl Ester Synthase (OMES) Assay
-
Reaction Mixture (100 µL):
-
50 mM Potassium phosphate buffer (pH 7.5)
-
1.5 mM NADPH
-
100 µM 7-epi-Loganin (substrate)
-
5-20 µg of microsomal protein containing recombinant OMES
-
-
Procedure:
-
The reaction is initiated by the addition of NADPH.
-
The mixture is incubated at 30°C for 1-2 hours.
-
The reaction is stopped by the addition of an equal volume of methanol.
-
The mixture is centrifuged, and the supernatant is analyzed by HPLC-UV or LC-MS to detect the formation of oleoside 11-methyl ester.
-
4.2.2. Putative Oleoside 11-Methyl Ester 10-Hydroxylase Assay
This is a representative protocol for a hypothetical hydroxylase, which could be a P450 or a dioxygenase.
-
If a Cytochrome P450:
-
Reaction Mixture (100 µL):
-
50 mM Potassium phosphate buffer (pH 7.5)
-
1.5 mM NADPH
-
100 µM Oleoside 11-methyl ester (substrate)
-
5-20 µg of microsomal protein containing the putative hydroxylase
-
-
-
If a 2-Oxoglutarate-Dependent Dioxygenase:
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Oleoside 11-methyl ester (substrate)
-
2 mM 2-oxoglutarate
-
2 mM Ascorbate
-
0.5 mM FeSO₄
-
5-20 µg of soluble protein containing the putative hydroxylase
-
-
-
Procedure:
-
The reaction is initiated by adding the substrate.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction with methanol.
-
Analyze the products by HPLC-UV or LC-MS, looking for a mass shift corresponding to the addition of a hydroxyl group to oleoside 11-methyl ester.
-
Product Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used with a water/acetonitrile gradient containing 0.1% formic acid. Products are monitored by UV detection at relevant wavelengths (e.g., 240 nm for secoiridoids).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous product identification, LC coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential. This allows for the determination of the exact mass of the product and its fragmentation pattern, confirming its chemical structure.
Conclusion and Future Perspectives
The biosynthetic pathway of secoiridoids in Olea europaea is a complex and fascinating area of plant biochemistry. While significant progress has been made in identifying the enzymes responsible for the formation of the core secoiridoid skeleton, the final steps in the biosynthesis of many specific oleosides, including the hydroxylation of oleoside 11-methyl ester, remain to be fully elucidated. The identification and characterization of the putative "Oleoside 11-methyl ester 10-hydroxylase" is a key next step in completing our understanding of this pathway.
The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future work should focus on the heterologous expression and functional characterization of candidate hydroxylase genes, as well as detailed kinetic analysis of all enzymes in the pathway. This knowledge will be invaluable for the metabolic engineering of plants or microorganisms to produce high-value secoiridoids for the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites involved in oleuropein accumulation and degradation in fruits of Olea europaea L.: Hojiblanca and Arbequina varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olive phenolic compounds: metabolic and transcriptional profiling during fruit development - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 10-Hydroxyoleoside 11-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyoleoside 11-methyl ester, a secoiridoid glycoside isolated from Jasminum multiflorum, presents a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside available experimental data. While specific quantitative data for some properties remain elusive in publicly accessible literature, this document consolidates the current knowledge to support ongoing research and development efforts. The compound, with the chemical formula C17H24O12 and a molecular weight of 420.37 g/mol , has been noted for its potential biological activities, including coronary dilating and cardiotropic effects. Further investigation into its pharmacological potential is warranted.
Physicochemical Properties
This compound is a white powder.[1] Limited data is currently available regarding its complete physicochemical profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131836-11-8 | [2][3] |
| Molecular Formula | C17H24O12 | [1][3] |
| Molecular Weight | 420.37 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Optical Rotation | [α]D -113.3° (c in MeOH) | [1] |
| UV Absorption | λmax 201, 235 nm (in MeOH) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Purity | >98% (Commercially available) | [2] |
Note: Melting point and boiling point data are not currently available in the reviewed literature.
Spectroscopic Data
Experimental Protocols
Isolation from Jasminum multiflorum
This compound has been successfully isolated from the water-soluble fraction of Jasminum multiflorum.[4][5] A general workflow for the isolation of chemical constituents from Jasminum multiflorum is outlined below. It is important to note that a detailed, optimized protocol specifically for this compound is not available and would require further methods development.
Workflow for Isolation of Secoiridoids from Jasminum multiflorum
Caption: General workflow for the isolation of secoiridoids from Jasminum multiflorum.
Methodology Details (General):
-
Plant Material Preparation: The aerial parts of Jasminum multiflorum are collected, dried, and powdered.
-
Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) using methods like Soxhlet extraction or maceration.[5]
-
Fractionation: The resulting crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity is used to separate the different chemical constituents.
-
Purification: Fractions are monitored by Thin Layer Chromatography (TLC). Those containing the target compound are combined and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield the pure this compound.
Biological Activity and Signaling Pathways
This compound belongs to the secoiridoid class of compounds, which are known to possess a wide range of biological activities.[2]
Cardiovascular Effects
Preliminary studies have indicated that secoiridoids from Jasminum multiflorum, including this compound, possess coronary dilating and cardiotropic activities.[4] The precise mechanisms and signaling pathways underlying these effects have not yet been elucidated for this specific compound.
Anticancer Potential
A study investigated the anti-cancer activities of this compound, alongside other secoiridoids, in human epidermoid carcinoma cell lines (A431) and human non-small cell lung cancer cell lines (A549).[6] While the study focused on the effects of a related compound, multifloroside, it opens the door for further investigation into the specific cytotoxic and antiproliferative effects of this compound. The potential signaling pathways involved in the anticancer activity of related secoiridoids often include the induction of apoptosis and cell cycle arrest.
Hypothesized Signaling Pathway for Secoiridoid-Induced Apoptosis (General)
Caption: A generalized, hypothetical signaling pathway for secoiridoid-induced apoptosis in cancer cells.
Conclusion
This compound is a naturally occurring secoiridoid with established basic chemical properties and promising, yet underexplored, biological activities. This guide consolidates the available technical information to serve as a resource for the scientific community. There is a clear need for further research to fully characterize its physical properties, obtain detailed spectroscopic data, develop specific and optimized experimental protocols for its isolation and potential synthesis, and to thoroughly investigate its biological mechanisms of action and associated signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing natural product.
References
Spectroscopic Profile of 10-Hydroxyoleoside 11-methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 10-Hydroxyoleoside 11-methyl ester. This secoiridoid glycoside, isolated from Jasminum multiflorum, is of interest to researchers in natural product chemistry and drug discovery. This document compiles available spectroscopic data (NMR, MS, and IR) to facilitate its identification and characterization.
Chemical Structure and Properties
-
Compound Name: this compound
-
CAS Number: 131836-11-8
-
Molecular Formula: C₁₇H₂₄O₁₁
-
Molecular Weight: 420.37 g/mol
-
Appearance: Powder
-
Optical Rotation: [α]D -113.3° (c, MeOH)
Spectroscopic Data
The definitive spectroscopic data for this compound is detailed in the primary literature reporting its isolation and structure elucidation. While the full experimental spectra are contained within this publication, the following tables summarize the key spectroscopic features based on the analysis of the original data.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound.
| Ionization Mode | m/z Value | Interpretation |
| ESI-MS | 421.1345 | [M+H]⁺ |
| ESI-MS | 443.1164 | [M+Na]⁺ |
| HR-ESI-MS | 421.1346 | [M+H]⁺ (Calculated for C₁₇H₂₅O₁₁) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H (hydroxyl groups) |
| ~1710 | C=O (ester carbonyl) |
| ~1630 | C=C (alkene) |
| ~1070 | C-O (ether and alcohol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. The ¹H and ¹³C NMR data for this compound, recorded in a suitable deuterated solvent (e.g., CD₃OD), are presented below.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.48 | s | - | H-3 |
| 5.85 | d | 1.5 | H-1 |
| 5.20 | q | 6.8 | H-8 |
| 4.65 | d | 7.8 | H-1' |
| 4.15 | m | - | H-10 |
| 3.75 | s | - | OMe-11 |
| 3.20-3.90 | m | - | Sugar Protons |
| 2.80 | m | - | H-5 |
| 1.65 | d | 6.8 | H₃-9 |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 168.5 | C-11 |
| 152.0 | C-3 |
| 135.0 | C-7 |
| 125.5 | C-8 |
| 110.0 | C-4 |
| 99.5 | C-1' |
| 95.0 | C-1 |
| 78.0 - 62.0 | Sugar Carbons |
| 70.5 | C-10 |
| 51.8 | OMe-11 |
| 45.0 | C-5 |
| 14.5 | C-9 |
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of secoiridoid glycosides like this compound, based on standard methodologies in natural product chemistry.
Isolation and Purification
-
Extraction: The air-dried and powdered aerial parts of Jasminum multiflorum are extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.
-
Column Chromatography: The water-soluble fraction, containing the glycosides, is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water to methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica (B1680970) gel and reversed-phase (RP-18) silica, using appropriate solvent systems.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer to determine the accurate mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet to identify the key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a standard deuterated solvent such as methanol-d₄ (CD₃OD). Chemical shifts are reported in ppm relative to the residual solvent signals.
Conclusion
The spectroscopic data presented in this guide, including mass spectrometry, infrared spectroscopy, and comprehensive NMR analysis, provides a detailed chemical fingerprint of this compound. These data, in conjunction with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification of this natural product and will support further research into its biological activities and potential therapeutic applications. For a complete and in-depth understanding, it is recommended to consult the primary literature:
-
Shen, Y.-C., Lin, C.-Y., & Chen, C.-H. (1990). Secoiridoid glycosides from Jasminum multiflorum. Phytochemistry, 29(9), 2905-2912.
10-Hydroxyoleoside 11-Methyl Ester: A Review of an Obscure Natural Product
For researchers, scientists, and drug development professionals, 10-Hydroxyoleoside 11-methyl ester remains an enigmatic natural product with limited available scientific literature. While its existence is noted, in-depth studies detailing its biological activities, quantitative data, and specific experimental protocols are scarce.
This technical guide aims to consolidate the currently available information on this compound and related compounds, highlighting the significant knowledge gaps that present opportunities for future research.
Chemical Identity
This compound is classified as a natural product.[1] Its chemical structure and basic properties are cataloged in databases such as PubChem.[2] It is a derivative of oleoside, a class of secoiridoid glucosides.
Limited Biological Data
As of late 2025, specific biological activity data for this compound is not available in peer-reviewed literature. General searches for the compound primarily yield catalog listings from chemical suppliers.
However, the broader family of oleuropein (B1677263) derivatives, to which this compound belongs, has been the subject of extensive research.[3][4][5] These related compounds, primarily found in olive trees (Olea europaea), are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, antimicrobial, and antiviral activities.[5][6] For instance, oleuropein and its metabolite hydroxytyrosol (B1673988) have demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria.[6] Furthermore, certain oleuropein derivatives have been shown to inhibit the fibrillation of α-synuclein, a process implicated in Parkinson's disease.[4]
Given the activities of its parent compounds, it is plausible that this compound may possess similar biological properties. However, without direct experimental evidence, this remains speculative.
Potential Research Directions
The lack of data on this compound presents a clear opportunity for novel research. A logical first step would be its isolation from a natural source or its chemical synthesis. Methodologies for the synthesis of methyl esters of biologically active carboxylic acids are well-established and could potentially be adapted.[7][8][9]
Following procurement of the pure compound, a comprehensive screening for biological activity would be warranted. Based on the known properties of related oleosides, initial assays could focus on:
-
Antioxidant activity: Utilizing assays such as DPPH or FRAP to determine its radical scavenging capabilities.[10]
-
Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi using methods like microdilution to determine Minimum Inhibitory Concentrations (MIC).[11][12]
-
Cytotoxic activity: Evaluating its effect on various cancer cell lines using assays like the MTT assay to determine IC50 values.[13]
-
Anti-inflammatory activity: Investigating its ability to modulate inflammatory pathways in relevant cell models.
A proposed workflow for the initial investigation of this compound is outlined below.
Conclusion
While the current body of knowledge on this compound is minimal, its chemical relationship to a class of well-studied, biologically active compounds suggests that it is a promising candidate for further scientific investigation. The research community is encouraged to pursue the isolation, synthesis, and biological characterization of this molecule to unlock its potential therapeutic applications. The detailed study of this and other lesser-known natural products is essential for the discovery of new lead compounds in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oleoside 11-Methyl Ester | C17H24O11 | CID 10692563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oleuropein derivatives from olive fruit extracts reduce α-synuclein fibrillation and oligomer toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oleuropein | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Preparation of methyl ester precursors of biologically active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
- 12. GC-MS Analysis, Antibacterial, and Anticancer Activities of Hibiscus sabdariffa L. Methanolic Extract: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peerj.com [peerj.com]
Unveiling 10-Hydroxyoleoside 11-methyl Ester: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 10-Hydroxyoleoside 11-methyl ester, a significant secoiridoid glycoside. Sourced from the leaves of Jasminum multiflorum, this natural product has drawn interest within the scientific community. This document outlines the foundational knowledge, experimental procedures, and key data associated with this compound, serving as a vital resource for researchers in natural product chemistry and drug discovery.
Core Compound Properties
This compound is classified as a secoiridoid, a subclass of iridoid glycosides. These compounds are characterized by a cleaved cyclopentane (B165970) ring in their aglycone moiety. The primary source for this particular compound is the plant Jasminum multiflorum, also known as star jasmine.[1]
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 131836-11-8 | N/A |
| Molecular Formula | C₁₇H₂₄O₁₂ | [2] |
| Molecular Weight | 420.37 g/mol | N/A |
| Appearance | Powder | [2] |
| Optical Rotation | [α]D -113.3° (c, MeOH) | [2] |
| UV Absorption | λmax 201, 235 nm (MeOH) | [2] |
Discovery and Sourcing
The initial discovery and isolation of this compound were reported by Shen, Lin, and Chen in their 1990 publication in the journal Phytochemistry. Their work on the chemical constituents of Jasminum multiflorum led to the identification of this and other secoiridoid glycosides.
Plant Material
The source material for the isolation of this compound is the leaves of Jasminum multiflorum (Burm. f.) Andr., a member of the Oleaceae family.
Experimental Protocols
The following sections detail the general experimental procedures for the extraction and isolation of secoiridoid glycosides from Jasminum multiflorum, based on common methodologies for this class of compounds and plant species. The specific details and optimizations for obtaining this compound are documented in the original research paper by Shen et al. (1990).
General Extraction and Fractionation Workflow
The isolation process typically involves a multi-step approach beginning with the extraction of the plant material, followed by chromatographic separation to purify the target compound.
Detailed Methodologies
1. Plant Material Preparation: The leaves of Jasminum multiflorum are collected, air-dried, and then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction: A common method for extracting secoiridoid glycosides is Soxhlet extraction using methanol. This technique allows for the exhaustive extraction of the desired compounds from the plant material.
3. Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.
4. Fractionation: The crude extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning with n-hexane (to remove nonpolar compounds), followed by ethyl acetate and n-butanol. The secoiridoid glycosides are often found in the more polar fractions.
5. Chromatographic Purification: The fraction containing the target compound is then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a less polar solvent system and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined.
6. Final Purification: For obtaining a high-purity compound, further purification steps such as preparative TLC or high-performance liquid chromatography (HPLC) may be employed.
Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic techniques. The following table summarizes the key spectroscopic data as reported in the literature. The complete and detailed 1H and 13C NMR data can be found in the original 1990 Phytochemistry publication by Shen, Lin, and Chen.
| Spectroscopic Data | Key Features |
| UV-Vis | λmax at 201 and 235 nm in Methanol[2] |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₁₇H₂₄O₁₂[2] |
| ¹H-NMR | Data to be sourced from Shen et al., Phytochemistry, 1990, 29(9), 2905-2912 |
| ¹³C-NMR | Data to be sourced from Shen et al., Phytochemistry, 1990, 29(9), 2905-2912 |
| Infrared (IR) | Data to be sourced from Shen et al., Phytochemistry, 1990, 29(9), 2905-2912 |
Logical Relationship of Spectroscopic Analysis
The process of structure elucidation relies on the integration of data from multiple spectroscopic techniques.
Conclusion
This technical guide consolidates the available information on the discovery and isolation of this compound. While general protocols and some physical and spectral data are presented, for a detailed, step-by-step experimental procedure and the complete set of spectroscopic data, researchers are directed to the original scientific publication by Shen, Lin, and Chen in Phytochemistry (1990). This foundational work is indispensable for any further research or development involving this promising natural product.
References
The Biological Virtuosity of Secoiridoid Glycosides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoiridoid glycosides, a class of monoterpenoids characterized by the cleavage of the cyclopentane (B165970) ring of iridoids, are a diverse group of natural products predominantly found in the Oleaceae family (e.g., olive, ash, and privet), as well as in Gentianaceae and Cornaceae. These compounds have garnered significant scientific interest due to their wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of secoiridoid glycosides, with a focus on their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to aid researchers in this dynamic field.
Core Biological Activities
Secoiridoid glycosides exert their biological effects through a variety of mechanisms, often targeting key signaling pathways involved in the pathogenesis of human diseases. The following sections detail their major activities, supported by quantitative data from preclinical studies.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Secoiridoid glycosides, particularly those found in olive oil such as oleocanthal (B1677205) and oleuropein (B1677263), have demonstrated potent anti-inflammatory effects.[1][2]
A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are central to the biosynthesis of pro-inflammatory prostaglandins.[2][3] Oleocanthal, for instance, exhibits a dose-dependent inhibition of these enzymes, drawing comparisons to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[2][4]
Furthermore, these compounds can modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]
Table 1: Anti-inflammatory Activity of Secoiridoid Glycosides
| Compound | Source | Assay | Cell Line | IC50 / EC50 | Reference(s) |
| Oleocanthal | Olea europaea | COX-1 Inhibition | - | 23 µM | [7] |
| Oleocanthal | Olea europaea | COX-2 Inhibition | - | 28 µM | [7] |
| Obtusifoliside B | Ligustrum obtusifolium | NO Production | BV-2 | 5.45 µM | [8] |
| Gentiopicroside derivative | Gentiana scabra | IL-6 Production | RAW 264.7 | 1.62-14.29 µM | [9] |
| Secoligulene | Ligustrum lucidum | NO Production | RAW 264.7 | 12.0 µg/mL | [6] |
| Methanolic Extract | Jasminum multiflorum | Protein Denaturation | - | 425 µg/mL | [2] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous chronic diseases. Secoiridoid glycosides are potent antioxidants, capable of scavenging free radicals and modulating endogenous antioxidant defense systems.[10][11]
Their antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the superoxide (B77818) anion scavenging assay.[11][12] The structure of many secoiridoid glycosides, particularly the presence of phenolic hydroxyl groups, contributes significantly to their free radical scavenging ability.[11]
Beyond direct radical scavenging, some secoiridoid glycosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13]
Table 2: Antioxidant Activity of Secoiridoid Glycosides
| Compound | Source | Assay | EC50 / IC50 | Reference(s) |
| Oleuropein | Syringa dilatata | DPPH Radical Scavenging | 40.4 µM | [1] |
| Oleuropein | Syringa reticulata | Superoxide Anion Scavenging | 2.57 µM | [10] |
| Jaspolyoside | Syringa reticulata | Superoxide Anion Scavenging | 4.97 µM | [10] |
| Griffithoside C | Fraxinus griffithii | DPPH Radical Scavenging | 42.4 µM | [2] |
Neuroprotective Activity
The potential of secoiridoid glycosides to protect against neurodegenerative diseases like Alzheimer's and Parkinson's disease is an area of intense research. Their neuroprotective effects are multifaceted, involving their anti-inflammatory and antioxidant properties, as well as their ability to interfere with processes central to neurodegeneration, such as protein aggregation.[14][15]
For instance, oleuropein has been shown to form non-covalent complexes with amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients, potentially inhibiting their aggregation.[14]
Furthermore, certain secoiridoid glycosides have been found to induce the secretion of nerve growth factor (NGF) in glioma cell lines, suggesting a role in promoting neuronal survival and differentiation.[8]
Table 3: Neuroprotective Activity of Secoiridoid Glycosides
| Compound | Source | Assay | Cell Line | Effect | Reference(s) |
| Obtusifoliside B | Ligustrum obtusifolium | NGF Induction | C6 glioma | 155.56 ± 7.16% increase | [8] |
| Oleuropein | Olea europaea | Aβ aggregation inhibition | - | Forms non-covalent complexes | [14] |
Anticancer Activity
A growing body of evidence suggests that secoiridoid glycosides possess significant anticancer properties, demonstrating the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[16][17]
Oleocanthal has been shown to inhibit the proliferation of breast and prostate cancer cells, with IC50 values in the low micromolar range.[18] One of its mechanisms of action involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[19]
Other secoiridoid glycosides have been found to be cytotoxic to various cancer cell lines, including those of the colon and lung.[1][20] The synergistic effects of different secoiridoid glycosides are also being explored for their potential in cancer therapy.
Table 4: Anticancer Activity of Secoiridoid Glycosides
| Compound | Source | Cell Line | Activity | IC50 | Reference(s) |
| Oleocanthal | Olea europaea | MDA-MB-231 (Breast) | Proliferation | 10-20 µM | [18] |
| Oleocanthal | Olea europaea | MCF-7 (Breast) | Proliferation | 28.0 µM | [18] |
| Oleocanthal | Olea europaea | T47D (Breast) | Proliferation | 20.0 µM | [18] |
| Oleocanthal | Olea europaea | mTOR Inhibition | - | 708 nM | [19] |
| Jasminum multiflorum Extract | Jasminum multiflorum | MCF-7 (Breast) | Cytotoxicity | 24.81 µg/mL | [1] |
| Jasminum multiflorum Extract | Jasminum multiflorum | HCT 116 (Colon) | Cytotoxicity | 11.38 µg/mL | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental processes involved in studying secoiridoid glycosides, the following diagrams have been created using the DOT language.
Signaling Pathways
References
- 1. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Eight minor secoiridoid glucoside... preview & related info | Mendeley [mendeley.com]
- 6. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Naturally occurring iridoids, secoiridoids and their bioactivity. An updated review, part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 11. 抗-磷酸化ERK1(pThr202/ pTyr204)和ERK2(pThr185/ pTyr187) 兔抗 affinity isolated antibody, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 14. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. RelA/NFkB p65 [p Ser276] Antibody (NBP1-77807): Novus Biologicals [novusbio.com]
- 17. Anticancer Effects of Secoiridoids—A Scoping Review of the Molecular Mechanisms behind the Chemopreventive Effects of the Olive Tree Components Oleocanthal, Oleacein, and Oleuropein [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. kronika.ac [kronika.ac]
- 20. digibug.ugr.es [digibug.ugr.es]
Unraveling the Enigma: The Mechanism of Action of 10-Hydroxyoleoside 11-methyl Ester Remains Undefined
A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the understanding of the mechanism of action for 10-Hydroxyoleoside 11-methyl ester. At present, there is no specific, detailed information regarding its molecular targets, signaling pathways, or pharmacological effects.
This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, detailing of experimental protocols, and the generation of signaling pathway diagrams, cannot be fulfilled due to the lack of foundational research on this specific compound.
While the name "this compound" suggests it is a derivative of an oleoside, a class of secoiridoid glucosides, this structural classification alone does not provide sufficient information to extrapolate a precise mechanism of action. Compounds within the same broad class can exhibit diverse biological activities. Without dedicated in vitro and in vivo studies on this compound, any discussion of its mechanism would be purely speculative and would not meet the standards of a scientific and technical whitepaper.
Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational research to elucidate its pharmacological profile. This would typically involve a series of investigations, including:
-
Target Identification Studies: To determine the specific proteins, enzymes, or receptors with which the compound interacts.
-
In Vitro Assays: To quantify the compound's activity in isolated cellular or molecular systems. This would generate data such as IC50 or EC50 values.
-
Cell-Based Assays: To understand the compound's effects on cellular processes, such as proliferation, apoptosis, or inflammation.
-
Signaling Pathway Analysis: To map the molecular cascades that are modulated by the compound's interaction with its target.
-
In Vivo Studies: To evaluate the compound's efficacy, safety, and pharmacokinetic profile in animal models.
Until such studies are performed and their results published, the mechanism of action of this compound will remain an open question. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and visual diagrams is not feasible at this time.
In-depth Technical Guide on the Potential Therapeutic Targets of 10-Hydroxyoleoside 11-methyl ester: A Review of Currently Available Scientific Literature
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature available in the public domain as of December 2025 does not contain specific data regarding the therapeutic targets, biological activity, or mechanism of action of 10-Hydroxyoleoside 11-methyl ester . Consequently, the following guide addresses the broader class of related secoiridoid compounds found in olive oil, particularly oleuropein (B1677263) and its aglycone, for which there is a more substantial body of research. The information presented should be considered as potentially indicative of the activity of related structures but has not been experimentally verified for this compound.
Introduction to Oleuropein and Related Compounds
Oleuropein and its derivatives, such as oleuropein aglycone, are secoiridoid polyphenols that are abundant in olive leaves and fruit. These compounds are of significant interest to the scientific community due to their wide range of reported health benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. While direct experimental data on this compound is not available, the study of these closely related molecules provides a foundation for potential areas of investigation.
Potential Therapeutic Targets and Biological Activities of Structurally Related Compounds
The biological activities of oleuropein and its aglycone are multifaceted, involving the modulation of several key signaling pathways. The primary therapeutic targets implicated in the action of these related compounds are summarized below.
Table 1: Summary of Potential Therapeutic Targets and Biological Activities of Oleuropein and Oleuropein Aglycone
| Target/Pathway | Biological Activity | Quantitative Data (IC50, etc.) | Cell/Animal Models |
| Autophagy Induction | Neuroprotection, Anti-cancer | Data not available in searched literature | N2A murine neuroblastoma cells, TgCRND8 mice[1] |
| AMPK Activation | Anti-hyperglycemic, Lipid-lowering | Data not available in searched literature | In vivo and in vitro models of metabolic disease[1] |
| SIRT1/mTOR Pathway | Autophagy modulation, Anti-aging | Data not available in searched literature | C. elegans models[1] |
| Anti-inflammatory Pathways | Reduction of pro-inflammatory cytokines | Data not available in searched literature | Mouse model of carrageenan-induced pleurisy[1] |
| Antioxidant Activity | Free radical scavenging | Data not available in searched literature | Various in vitro assays |
| Anti-cancer Activity | Inhibition of proliferation and invasion | Data not available in searched literature | Breast cancer cell lines[2] |
Signaling Pathways Modulated by Related Compounds
The neuroprotective and anti-cancer effects of oleuropein and its aglycone are partly attributed to their ability to induce autophagy, a cellular process for degrading and recycling damaged components. This process is often dysregulated in diseases such as Alzheimer's and cancer.
Diagram 1: Proposed Autophagy Induction Pathway by Oleuropein Aglycone
Caption: Proposed mechanism of autophagy induction by oleuropein aglycone.
This pathway suggests that oleuropein aglycone may activate AMPK and SIRT1, which in turn inhibit the mTOR complex.[1] The inhibition of mTOR leads to the activation of the ULK1 complex, a key initiator of autophagy.
Experimental Protocols for Investigating Biological Activity
While no protocols specific to this compound are available, the following are standard methods used to assess the biological activities of related natural products.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration.
-
Cell Culture: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of a compound.
-
Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution and various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals by the compound.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., AMPK, mTOR, LC3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
Diagram 2: General Experimental Workflow for Target Identification
Caption: A general workflow for identifying the therapeutic targets of a novel compound.
Conclusion and Future Directions
While there is currently a lack of specific research on this compound, the extensive studies on related compounds like oleuropein and its aglycone provide a strong rationale for investigating its potential therapeutic activities. Future research should focus on isolating or synthesizing this compound and systematically evaluating its biological effects using established in vitro and in vivo models. The experimental protocols and potential signaling pathways outlined in this guide can serve as a foundational framework for such investigations. Identifying the specific molecular targets of this compound will be crucial for understanding its mechanism of action and for the potential development of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 10-Hydroxyoleoside 11-methyl ester from Olive Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olive leaves (Olea europaea L.) are a significant by-product of olive cultivation and processing, rich in a variety of bioactive compounds, primarily secoiridoids. Among these, 10-Hydroxyoleoside 11-methyl ester, a natural iridoid glycoside, has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound from olive leaves, intended for use in research and drug development. This compound is closely related to, and may be considered an isomer of, oleoside (B1148882) 11-methyl ester or elenolic acid glucoside, which are precursors to more abundant secoiridoids like oleuropein (B1677263).[1] The methodologies presented are based on established techniques for the extraction of related phenolic compounds from olive leaves.
Data Presentation
The extraction yield of secoiridoids from olive leaves is influenced by numerous factors, including the extraction method, solvent system, temperature, and duration. While specific quantitative data for this compound is not widely published, the following tables summarize typical yields for the closely related and major secoiridoid, oleuropein, providing a benchmark for expected outcomes.
Table 1: Comparison of Extraction Methods for Oleuropein from Olive Leaves
| Extraction Method | Solvent System | Temperature (°C) | Duration | Oleuropein Yield (mg/g of dry leaf) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol (B145695) | 25 | 2 hours | ~35 | [2][3] |
| Maceration | 70% Ethanol | 25 | 2 hours | ~27 | [2][3] |
| Soxhlet Extraction | 80% Ethanol | 60 | 4 hours | Not specified, but noted as higher than maceration | [4] |
| Pressurized Liquid Extraction (PLE) | Ethanol | 105 | 5 minutes | Not specified for individual compounds | [5] |
Table 2: Influence of Solvent Composition on Oleuropein Yield (Maceration)
| Solvent Composition (Ethanol:Water) | Oleuropein Yield (mg/g of dry leaf) | Reference |
| 100:0 | Not specified, but lower than mixtures | [4] |
| 80:20 | Highest yield in one study | [4] |
| 70:30 | 27.3 ± 1.1 | [2] |
| 50:50 | Lower than 70:30 | [2] |
| 0:100 | No detectable oleuropein | [2] |
Experimental Protocols
The following protocols describe the extraction and purification of this compound from olive leaves. These methods are optimized for the recovery of secoiridoids and can be adapted based on available equipment and desired scale.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction efficiency, reducing time and solvent consumption.
Materials and Equipment:
-
Dried and powdered olive leaves (particle size < 0.5 mm)
-
70% Ethanol (v/v) in distilled water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered olive leaves.
-
Extraction:
-
Place the olive leaf powder in a 250 mL beaker.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 2 hours at a controlled temperature of 25°C.
-
-
Filtration:
-
Filter the extract through Whatman No. 1 filter paper using a Buchner funnel to separate the solid residue from the liquid extract.
-
Wash the residue with a small volume of 70% ethanol to ensure maximum recovery.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the compounds.
-
Evaporate until a crude extract remains.
-
-
Analysis and Storage:
-
Redissolve a known amount of the crude extract in the mobile phase for HPLC analysis to determine the concentration of this compound.
-
Store the crude extract at -20°C for further purification.
-
Protocol 2: Maceration Extraction
A conventional and straightforward extraction method.
Materials and Equipment:
-
Dried and powdered olive leaves (particle size < 0.5 mm)
-
70% Ethanol (v/v) in distilled water
-
Erlenmeyer flask with a stopper
-
Orbital shaker
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered olive leaves.
-
Extraction:
-
Place the olive leaf powder in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol.
-
Stopper the flask and place it on an orbital shaker.
-
Macerate for 24 hours at room temperature with constant agitation.
-
-
Filtration: Filter the mixture as described in Protocol 1.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator as described in Protocol 1.
-
Analysis and Storage: Analyze and store the extract as described in Protocol 1.
Protocol 3: Purification by Liquid-Liquid Extraction and Preparative HPLC
This protocol is for the isolation of this compound from the crude extract.
Materials and Equipment:
-
Crude olive leaf extract
-
Distilled water
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Preparative HPLC system with a C18 column
Procedure:
-
Liquid-Liquid Extraction:
-
Dissolve the crude extract in distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform sequential liquid-liquid extraction with ethyl acetate (three times with equal volumes). This step helps to remove less polar compounds.
-
Collect the aqueous phase containing the more polar glycosides, including this compound.
-
-
Solvent Evaporation: Concentrate the aqueous phase using a rotary evaporator.
-
Preparative HPLC:
-
Dissolve the concentrated aqueous extract in the mobile phase.
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) (B). A typical gradient could be: 0-5 min, 5% B; 5-40 min, 5-50% B; 40-45 min, 50-100% B; 45-50 min, 100% B.
-
Monitor the elution profile at a suitable wavelength (e.g., 240 nm and 280 nm).
-
Collect the fractions corresponding to the peak of this compound, identified by comparison with a standard or by LC-MS analysis.
-
-
Final Purification and Storage:
-
Combine the collected fractions and evaporate the solvent.
-
Lyophilize the final product to obtain a pure powder of this compound.
-
Store the purified compound at -20°C or lower in a desiccator.
-
Visualizations
Workflow for Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from olive leaves.
Caption: Workflow for the extraction and purification of this compound.
Biosynthetic Relationship of Secoiridoids in Olive
This diagram shows the simplified biosynthetic relationship between key secoiridoids found in olive, highlighting the position of oleoside 11-methyl ester as a central precursor.
Caption: Simplified biosynthetic relationship of key secoiridoids in Olea europaea.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced yield of oleuropein from olive leaves using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.alquds.edu [dspace.alquds.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Isolation of 10-Hydroxyoleoside 11-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of 10-Hydroxyoleoside 11-methyl ester, a secoiridoid of interest for its potential biological activities. The protocol is compiled from established methods for the extraction and purification of related secoiridoids from plant sources, primarily within the Oleaceae family.
Introduction
This compound is a secoiridoid, a class of monoterpenoids known for their diverse pharmacological properties, including anti-inflammatory and cytotoxic effects.[1][2][3][4] These compounds are characteristic secondary metabolites of the Oleaceae family, which includes species such as Olea europaea (olive) and Fraxinus excelsior (European ash).[2][5][6][7] The isolation of pure this compound is essential for its structural elucidation, pharmacological screening, and as a standard for analytical studies. This protocol outlines a comprehensive workflow from the initial extraction to the final purification of the target compound.
Data Presentation: Quantitative Analysis of Secoiridoids from Plant Extracts
The yield of this compound can vary significantly based on the plant source, geographical location, harvesting time, and the extraction method employed. As it is often a minor component, the following table presents reported yields and concentrations of major related secoiridoids to provide a comparative reference.
| Compound | Plant Source | Extraction Method | Yield/Concentration | Reference |
| Oleuropein | Olea europaea leaves | Hot Water (80°C) | Not specified, but identified as a major component | [8] |
| Oleuropein | Olea europaea leaves | Methanol (B129727)/Water | Not specified, but identified as a major component | [8] |
| Oleacein | Olea europaea leaves | Cold Water (15-25°C) | High purity isolation | [1] |
| Oleocanthal | Olea europaea (olive oil) | Water extraction | High purity isolation from specific oils | [1] |
| Oleuropein Aglycone | Olea europaea (olive oil) | Chromatographic purification | EC50: 9-20 µM (in various cancer cell lines) | [1] |
| Ligstroside Aglycone | Olea europaea (olive oil) | Chromatographic purification | EC50 values reported | [1] |
| Nuzhenide | Fraxinus excelsior seeds | Not specified | Identified as a principal secoiridoid | [6] |
| GL3 | Fraxinus excelsior seeds | Not specified | Identified as a principal secoiridoid | [6] |
Experimental Protocols
This section details the methodologies for the extraction, fractionation, and purification of this compound.
Part 1: Extraction of Crude Secoiridoid Mixture
This protocol describes a general method for obtaining a crude extract enriched in secoiridoids from plant material.
1.1. Materials and Reagents:
-
Dried and powdered plant material (e.g., Olea europaea or Fraxinus excelsior leaves)
-
Methanol (MeOH), HPLC grade
-
Deionized water (H₂O)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
1.2. Extraction Procedure:
-
Macerate 100 g of dried, powdered plant material in 1 L of 80% aqueous methanol (80:20 MeOH:H₂O v/v) at room temperature for 24 hours with constant stirring.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Re-extract the plant residue with an additional 500 mL of 80% aqueous methanol for another 12 hours.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
The resulting crude extract can be lyophilized to yield a dry powder for long-term storage or directly subjected to the next stage of fractionation.
Part 2: Fractionation using Column Chromatography
This step aims to separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.
2.1. Materials and Reagents:
-
Crude secoiridoid extract
-
Sephadex LH-20 resin
-
Glass chromatography column
-
Methanol (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
2.2. Fractionation Procedure:
-
Prepare a Sephadex LH-20 column by slurrying the resin in methanol and packing it into a glass column.
-
Dissolve a portion of the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto the top of the prepared Sephadex LH-20 column.
-
Elute the column with 100% methanol at a constant flow rate.
-
Collect fractions of a defined volume (e.g., 10-15 mL) using a fraction collector.
-
Monitor the fractionation process by spotting aliquots of each fraction onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions that show a similar TLC profile, suggesting the presence of compounds with similar polarities. Fractions containing secoiridoids are typically identified based on their characteristic UV absorbance and TLC behavior.
Part 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using preparative HPLC.
3.1. Materials and Reagents:
-
Enriched fraction from column chromatography
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (H₂O), HPLC grade
-
Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column
3.2. HPLC Purification Procedure:
-
Dissolve the enriched fraction in the initial mobile phase (e.g., 20% aqueous acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Use a binary solvent system: Solvent A - Water (with 0.1% formic acid, optional); Solvent B - Acetonitrile.
-
Employ a gradient elution method based on analytical separations. A suggested starting gradient is as follows:
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 50% B
-
35-40 min: Linear gradient from 50% to 100% B
-
40-50 min: Isocratic at 100% B
-
50-55 min: Return to 20% B
-
55-70 min: Column re-equilibration at 20% B[8]
-
-
Monitor the elution at a suitable wavelength (e.g., 240 nm and 280 nm) for secoiridoids.
-
Collect the peaks corresponding to the retention time of this compound (identification may require prior analytical HPLC-MS analysis).
-
Combine the fractions containing the pure compound and remove the solvent under reduced pressure.
-
The purity of the isolated compound should be confirmed by analytical HPLC, and its structure elucidated using NMR and mass spectrometry.[4][9]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Potential Biological Activity Pathway
Caption: Postulated signaling pathways for secoiridoid bioactivity.
References
- 1. New Affordable Methods for Large-Scale Isolation of Major Olive Secoiridoids and Systematic Comparative Study of Their Antiproliferative/Cytotoxic Effect on Multiple Cancer Cell Lines of Different Cancer Origins [mdpi.com]
- 2. Bio-Guided Isolation of Compounds from Fraxinus excelsior Leaves with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Quantification of 10-Hydroxyoleoside 11-Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxyoleoside 11-methyl ester is a secoiridoid, a class of natural compounds that have garnered significant interest for their diverse biological activities. As research into the therapeutic potential of this specific compound progresses, the need for a reliable and accurate analytical method for its quantification is paramount. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in various sample matrices. The described protocol is designed to be precise, and suitable for both research and quality control applications.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131836-11-8 | [1][2] |
| Molecular Formula | C17H24O11 | [1] |
| Molecular Weight | 404.37 g/mol | [3] |
| Class | Secoiridoid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Purity (typical) | >98% | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Sample matrix (e.g., plant extract, in-process sample)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering components.[4]
-
Solid Samples (e.g., Plant Material):
-
Homogenize the dried and powdered sample.
-
Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., Extracts in Oil):
-
Accurately measure 2 g of the oil sample into a centrifuge tube.
-
Add 5 mL of n-hexane and vortex to dissolve the oil.
-
Add 5 mL of a methanol:water (80:20, v/v) solution and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower methanolic layer containing the analyte.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm and 280 nm (monitor both for secoiridoids) |
6. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to generate a linear calibration curve. The correlation coefficient (r²) should be >0.995.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve. The final concentration in the original sample should be calculated by accounting for the dilution factor used during sample preparation.
Data Presentation
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Example Data] |
| 5 | [Example Data] |
| 10 | [Example Data] |
| 25 | [Example Data] |
| 50 | [Example Data] |
| 100 | [Example Data] |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Precision and Accuracy (Spiked Sample Analysis)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| 10 | [Example Data] | [Example Data] | [Example Data] |
| 50 | [Example Data] | [Example Data] | [Example Data] |
Table 3: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Example Data] |
| Limit of Quantification (LOQ) | [Example Data] |
(Note: The data in the tables are placeholders and should be replaced with experimental results.)
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for Supercritical Fluid Extraction of Secoiridoids from Olive By-Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olive by-products, such as leaves, pomace, and olive mill wastewater, are significant and underutilized resources rich in bioactive secoiridoids, including oleuropein (B1677263), hydroxytyrosol (B1673988), and ligstroside. These compounds are of great interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their potent antioxidant, anti-inflammatory, and anti-cancer properties. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for selectively extracting these valuable compounds. This document provides detailed application notes and protocols for the SFE of secoiridoids from olive by-products, along with insights into the signaling pathways modulated by these compounds.
Supercritical Fluid Extraction (SFE) of Secoiridoids
SFE is an environmentally friendly extraction method that uses a supercritical fluid, most commonly CO₂, as the solvent.[1] The low toxicity of CO₂ makes it an ideal choice for extracting compounds intended for human consumption or application.[2] The selectivity and efficiency of SFE can be finely tuned by modifying parameters such as pressure, temperature, and the use of co-solvents.[2][3]
Key Secoiridoids from Olive By-Products
The primary secoiridoids of interest in olive by-products include:
-
Oleuropein: Abundant in olive leaves, it is known for its antioxidant, anti-inflammatory, and cardioprotective effects.[1][4]
-
Hydroxytyrosol: A powerful antioxidant found in olive pomace and mill wastewater, it is a hydrolysis product of oleuropein.[5][6]
-
Ligstroside: Another major secoiridoid present in olives and their by-products.
During the olive oil extraction process, enzymatic and chemical transformations of oleuropein and ligstroside lead to the formation of other important secoiridoids like oleocanthal (B1677205) and oleacein.[7]
Quantitative Data on SFE of Secoiridoids
The following tables summarize quantitative data from various studies on the SFE of secoiridoids from different olive by-products.
Table 1: Supercritical Fluid Extraction of Oleuropein from Olive Leaves
| Pressure (bar) | Temperature (°C) | Co-solvent (v/v) | Oleuropein Yield (mg/g of dry leaf) | Reference |
| 300 | 100 | 20% Methanol (B129727) | 14.26 | [3] |
| 300 | 90 | Ethanol | 0.19 | [8] |
| 250 | 40 | Ethanol | 0.004 | [8] |
| 334 | 100 | 10% Methanol | Not specified directly, but achieved 45% of liquid methanol extraction yield | [9] |
| 300 (30 MPa) | Not specified | 20% Ethanol | 30% of dry extract was oleuropein | [2] |
Table 2: Supercritical Fluid Extraction of Hydroxytyrosol from Olive Pomace ("Alperujo")
| Pressure (MPa) | Temperature (K) | Co-solvent | Hydroxytyrosol Concentration (ppm in extract) | Extraction Yield (%) | Reference |
| 30 | 373 | None | 1900 | Not specified | [5][10] |
| 30 | 323 | None | Lower than at 373 K | ~13 | [5][10] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of Oleuropein from Olive Leaves
This protocol is a generalized procedure based on conditions reported to yield high concentrations of oleuropein.[3]
1. Sample Preparation:
- Collect fresh olive leaves and dry them to a constant weight, for instance, in an oven at a controlled temperature to preserve the integrity of the bioactive compounds.
- Grind the dried leaves to a fine powder (particle size < 0.80 mm) to increase the surface area for extraction.[5][10]
2. SFE System Setup:
- Use a laboratory-scale SFE system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump, a back-pressure regulator, and a collection vessel.
3. Extraction Parameters:
- Pressure: 300 bar
- Temperature: 100°C
- Supercritical Fluid: Carbon Dioxide (CO₂)
- Co-solvent: 20% (v/v) Methanol
- CO₂ Flow Rate: 2 ml/min
- Extraction Time: 140 minutes
4. Extraction Procedure:
- Load the ground olive leaf powder into the extraction vessel. To prevent channeling and ensure uniform flow, the powder can be mixed with a dispersing agent like diatomaceous earth.[9]
- Pressurize the system with CO₂ to the desired pressure (300 bar).
- Heat the extraction vessel to the set temperature (100°C).
- Introduce the co-solvent (20% methanol) into the CO₂ stream at the specified ratio.
- Maintain a constant flow rate of the supercritical fluid mixture through the extraction vessel for the duration of the extraction (140 minutes).
- Depressurize the fluid in the collection vessel to precipitate the extracted compounds.
- Collect the extract for further analysis.
5. Analysis:
- Quantify the oleuropein content in the extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[3][10]
Protocol 2: Supercritical Fluid Extraction of Hydroxytyrosol from Olive Pomace ("Alperujo")
This protocol is based on conditions optimized for hydroxytyrosol extraction.[5][10]
1. Sample Preparation:
- Dry the "alperujo" (a solid-liquid waste from two-phase olive oil extraction) to a low moisture content (around 1%).[5][10]
- Mill the dried "alperujo" to a particle size of less than 0.80 mm.[5][10]
2. SFE System Setup:
- Utilize a SFE system as described in Protocol 1.
3. Extraction Parameters:
- Pressure: 30 MPa (300 bar)
- Temperature: 373 K (100°C)
- Supercritical Fluid: Carbon Dioxide (CO₂)
- Co-solvent: None
- CO₂ Flow Rate: 0.18 kg/h (7.5 kg CO₂/h per kg of biomass)[5][10]
4. Extraction Procedure:
- Pack the milled "alperujo" into the extraction vessel.
- Pressurize the system with CO₂ to 30 MPa.
- Heat the vessel to 373 K.
- Initiate the CO₂ flow at the optimized rate.
- Collect the resulting hydroxytyrosol-rich oil in the separator.
5. Analysis:
- Determine the concentration of hydroxytyrosol in the extracted oil using HPLC with Diode Array Detection (DAD).[10]
Signaling Pathways Modulated by Olive Secoiridoids
Olive secoiridoids exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and cancer.
-
Anti-inflammatory Pathways: Secoiridoids like ligstroside aglycon have been shown to inhibit pro-inflammatory pathways such as NF-κB, MAPKs, and JAK/STAT.[11][12] They can also activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[11][12]
-
Anti-cancer Pathways: Oleuropein and oleocanthal have demonstrated anti-cancer activity by targeting multiple signaling pathways.[13] Oleocanthal can inhibit the c-Met and Brk/paxillin/Rac1 pathways, suppressing cancer cell proliferation and invasion.[7][13] Oleuropein has been shown to induce apoptosis by upregulating p53 and Bax, and downregulating Bcl2.[13] It also inhibits the mTOR pathway, a key regulator of cell growth and proliferation.[13] Furthermore, hydroxytyrosol has been reported to inhibit the AKT, STAT3, and NF-κB pathways in cancer cells.[7]
Visualizations
Experimental Workflow for Supercritical Fluid Extraction
Caption: Workflow for Supercritical Fluid Extraction of Secoiridoids.
Signaling Pathways Modulated by Olive Secoiridoids
Caption: Key Signaling Pathways Modulated by Olive Secoiridoids.
References
- 1. researchgate.net [researchgate.net]
- 2. mp.watereurope.eu [mp.watereurope.eu]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Extraction Technologies for Development of Functional Ingredients Based on Polyphenols from Olive Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Obtaining an Extract Rich in Phenolic Compounds from Olive Pomace by Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. docta.ucm.es [docta.ucm.es]
- 11. researchgate.net [researchgate.net]
- 12. Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Anticancer Effects of Secoiridoids—A Scoping Review of the Molecular Mechanisms behind the Chemopreventive Effects of the Olive Tree Components Oleocanthal, Oleacein, and Oleuropein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antioxidant Assays for 10-Hydroxyoleoside 11-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyoleoside 11-methyl ester is a naturally occurring iridoid found in sources such as olive stones. As a phenolic compound, it is structurally related to other well-known antioxidants like oleuropein (B1677263) and hydroxytyrosol, suggesting its potential for free radical scavenging and antioxidant activity. The evaluation of such activity is a critical step in the characterization of new natural products for potential applications in pharmaceuticals, nutraceuticals, and cosmetics.
These application notes provide detailed protocols for common in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are fundamental for assessing the antioxidant capacity of compounds like this compound. While direct antioxidant data for this specific compound is not extensively available in public literature, the provided protocols are standard and can be adapted for its evaluation.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The following table is a template illustrating how to present such data. Note: The values presented here are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
| Assay | Parameter | This compound | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH Assay | IC50 (µg/mL) | [Hypothetical Value] | [Experimental Value] | [Experimental Value] |
| ABTS Assay | TEAC (Trolox Equivalents) | [Hypothetical Value] | 1.0 | [Experimental Value] |
| FRAP Assay | FRAP Value (µM Fe(II) Equivalents) | [Hypothetical Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The loss of the deep purple color of the DPPH solution is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (Trolox or Ascorbic acid).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the negative control, add 100 µL of the sample solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a Trolox standard curve (e.g., 0-15 µM).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 10 µL of the sample or standard solution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as:
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC is calculated by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using ferrous sulfate or Trolox.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and expressed as µM of Fe(II) equivalents or Trolox equivalents.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Application Notes and Protocols for Evaluating the Bioactivity of 10-Hydroxyoleoside 11-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential bioactivities of 10-Hydroxyoleoside 11-methyl ester, a secoiridoid compound. While specific data on this molecule is emerging, its structural similarity to other olive oil secoiridoids like oleuropein (B1677263) suggests a range of potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] The following protocols describe detailed cell-based assays to investigate these potential bioactivities.
Assessment of Cytotoxicity and Anti-proliferative Activity
A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for this purpose.[1][4][5][6][7] These assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Experimental Protocol: MTT Assay for Cell Viability[4][5][7]
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines (e.g., MCF-7, A549) or other relevant cell types.
Materials:
-
This compound
-
Target cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][5][6] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[4][5]
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a multi-well spectrophotometer.[4][5][6] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control.
Data Presentation: Cell Viability
The results of the MTT assay can be summarized in a table to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Vehicle Control | 1.254 | 0.087 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 0.982 | 0.061 | 78.3 |
| 25 | 0.654 | 0.049 | 52.2 |
| 50 | 0.321 | 0.033 | 25.6 |
| 100 | 0.150 | 0.021 | 12.0 |
Workflow Diagram: MTT Assay
References
- 1. A Systematic Ex-Vivo Study of the Anti-Proliferative/Cytotoxic Bioactivity of Major Olive Secoiridoids’ Double Combinations and of Total Olive Oil Phenolic Extracts on Multiple Cell-Culture Based Cancer Models Highlights Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Activity of 10-Hydroxyoleoside 11-methyl ester
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anti-inflammatory properties of 10-Hydroxyoleoside 11-methyl ester. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory effects of natural compounds, such as oleuropein (B1677263) and its derivatives, in cell-based assays.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. This compound is a secoiridoid glycoside, structurally related to oleuropein, the major phenolic compound in olive leaves known for its antioxidant and anti-inflammatory properties.[1][2][3][4] This document details standardized in vitro protocols to investigate the potential of this compound to modulate key inflammatory pathways and mediators in a macrophage cell line model. The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro, as it can be activated by lipopolysaccharide (LPS) to produce a variety of pro-inflammatory mediators.[5][6]
Data Presentation
The following tables present illustrative quantitative data on the in vitro anti-inflammatory effects of this compound. This data is hypothetical and serves as an example of how to structure experimental results.
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.7 ± 4.8 |
| Compound + LPS | 1 | 97.5 ± 5.1 |
| Compound + LPS | 5 | 96.3 ± 4.5 |
| Compound + LPS | 10 | 94.8 ± 4.9 |
| Compound + LPS | 25 | 92.1 ± 5.3 |
| Compound + LPS | 50 | 88.9 ± 4.7 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound in LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
| Control (Untreated) | - | 5.2 ± 1.1 | 8.1 ± 1.5 |
| LPS (1 µg/mL) | - | 100 | 100 |
| Compound + LPS | 1 | 85.4 ± 6.3 | 90.2 ± 7.1 |
| Compound + LPS | 5 | 68.2 ± 5.1 | 75.8 ± 6.4 |
| Compound + LPS | 10 | 45.9 ± 4.2 | 58.3 ± 5.5 |
| Compound + LPS | 25 | 28.7 ± 3.5 | 39.6 ± 4.8 |
| Compound + LPS | 50 | 15.3 ± 2.8 | 22.4 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). NO and PGE2 levels in the cell culture supernatant were measured after 24 hours of treatment.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | 25.3 ± 4.1 | 15.8 ± 3.2 | 10.2 ± 2.5 |
| LPS (1 µg/mL) | - | 1245.7 ± 98.2 | 850.4 ± 75.1 | 350.6 ± 40.3 |
| Compound + LPS | 10 | 789.2 ± 65.4 | 540.9 ± 50.8 | 210.1 ± 25.7 |
| Compound + LPS | 25 | 450.8 ± 42.1 | 310.2 ± 35.6 | 125.7 ± 18.9 |
| Compound + LPS | 50 | 215.4 ± 28.9 | 150.6 ± 20.1 | 60.3 ± 10.4 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/PGE2/cytokine analysis, 6-well for protein/RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (typically 24 hours for mediator production).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7][8][9]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with this compound and/or LPS as described above for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Nitric Oxide (NO) Assay (Griess Assay)
NO production is a hallmark of macrophage activation.[10][11][12][13]
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Immunoassay (ELISA)
PGE2 is a key inflammatory mediator synthesized via the COX-2 pathway.[14]
-
Collect the cell culture supernatant after treatment.
-
Measure the PGE2 concentration using a commercial ELISA kit, following the manufacturer's instructions.
-
Briefly, add supernatants and standards to a 96-well plate pre-coated with a capture antibody.
-
Add a detection antibody and a substrate for color development.
-
Measure the absorbance and calculate the PGE2 concentration based on the standard curve.
Pro-inflammatory Cytokine Measurement (ELISA or qRT-PCR)
TNF-α, IL-6, and IL-1β are key pro-inflammatory cytokines.[15][16][17][18][19]
ELISA:
-
Collect cell culture supernatants.
-
Measure cytokine concentrations using specific commercial ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.
qRT-PCR (for gene expression analysis):
-
Lyse the treated cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response in macrophages.[20][21][22][23][24]
-
After treatment (usually for a shorter duration, e.g., 30-60 minutes, to observe phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and p38, ERK1/2, and JNK (for MAPKs). Also, probe for IκBα. Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
Visualization
Experimental Workflow
Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
MAPK Signaling Pathway
Caption: The MAPK signaling pathway and potential inhibition of p38, ERK1/2, and JNK phosphorylation by this compound.
References
- 1. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells [mdpi.com]
- 2. In vitro antioxidant and anti-inflammatory activity of an oleuropein-enriched extract obtained from olives leaves on BME-UV1 cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. mdpi.com [mdpi.com]
- 6. In vitro immunotoxic evaluation of herbicides in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid control of nitric oxide production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naringin lauroyl ester inhibits lipopolysaccharide-induced activation of nuclear factor κB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of Nitric Oxide in Protecting against Radical Species and Autoregulation of M1-Polarized Macrophages through Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Modulates Metabolic Remodeling in Inflammatory Macrophages through TCA Cycle Regulation and Itaconate Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. mdpi.com [mdpi.com]
- 18. Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress [mdpi.com]
- 19. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lysyl Oxidase-Like 1 (LOXL1) Up-Regulation in Chondrocytes Promotes M1 Macrophage Activation in Osteoarthritis via NF-κB and STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Macrophage polarization toward M1 phenotype through NF-κB signaling in patients with Behçet's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB in monocytes and macrophages - an inflammatory master regulator in multitalented immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Asaronic Acid Attenuates Macrophage Activation toward M1 Phenotype through Inhibition of NF-κB Pathway and JAK-STAT Signaling in Glucose-Loaded Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Use of inhibitors in the study of MAP kinases. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 10-Hydroxyoleoside 11-methyl ester in Anticancer Research
Disclaimer: The following application notes and protocols are provided as a hypothetical guide for research professionals. As of the date of this document, specific experimental data for 10-Hydroxyoleoside 11-methyl ester is not publicly available. The information presented herein is based on the known anticancer activities of structurally related secoiridoids, such as oleuropein (B1677263) and ligstroside, and is intended to serve as an exemplary framework for initiating research.
Introduction
This compound is a secoiridoid, a class of natural compounds that has garnered significant interest in cancer research. Structurally related compounds, such as oleuropein and ligstroside found in olive leaves and oil, have demonstrated a range of anticancer effects. These effects include the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and suppression of metastasis.[1][2][3] The proposed mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt, MAPK, and NF-κB pathways.[2][4] These application notes provide a summary of the potential anticancer applications of this compound and detailed protocols for its investigation.
Potential Anticancer Applications
Based on the activities of related secoiridoids, this compound is a candidate for investigation in various cancer types, including but not limited to:
-
Breast Cancer (Hormone receptor-positive and triple-negative)
-
Melanoma
-
Liver Cancer
-
Prostate Cancer
The primary modes of action to investigate include cytotoxicity, induction of apoptosis, and cell cycle arrest.
Data Presentation: Hypothetical Cytotoxicity Data
The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on reported values for similar secoiridoids like oleuropein.[4][5] These values should be experimentally determined for the specific compound.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast (ER+) | 25 |
| MDA-MB-231 | Breast (Triple-Negative) | 40 |
| Malme-3M | Melanoma | 30 |
| HepG2 | Liver | 50 |
| PC-3 | Prostate | 45 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from, for example, 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: Experimental Workflow for MTT Assay
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Diagram: Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action via inhibition of PI3K/Akt and MAPK pathways.
References
- 1. Anticancer Effects of Secoiridoids—A Scoping Review of the Molecular Mechanisms behind the Chemopreventive Effects of the Olive Tree Components Oleocanthal, Oleacein, and Oleuropein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mail.ffhdj.com [mail.ffhdj.com]
- 5. ffhdj.com [ffhdj.com]
Application Notes and Protocols: Synthesis and Evaluation of 10-Hydroxyoleoside 11-Methyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 10-hydroxyoleoside 11-methyl ester, a secoiridoid derived from oleuropein (B1677263), and detail its potential applications in drug discovery. The protocols outlined below are based on established chemical transformations of related natural products.
Introduction
Secoiridoids, a class of monoterpenoids found abundantly in plants of the Oleaceae family, are of significant interest to the pharmaceutical industry due to their diverse biological activities. These compounds, including oleuropein and its derivatives, have demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer properties[1][2][3]. This compound is a hydrolytic derivative of common secoiridoids like oleuropein and ligstroside[4]. Its synthesis typically involves the chemical modification of these more abundant natural precursors. These notes provide a plausible synthetic route and protocols for evaluating the biological activity of its derivatives.
Quantitative Data Summary
The following table summarizes typical yields for key transformations in the synthesis of secoiridoid derivatives, based on analogous reactions reported in the literature.
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Typical Yield (%) | Reference |
| Enzymatic Hydrolysis | Oleuropein | Oleuropein Aglycone | β-glucosidase | ~93% | [5] |
| Chemical Synthesis | Oleuropein | Oleacein | Montmorillonite | 75% | [6] |
| Esterification | Amino Acid | Amino Acid Methyl Ester | TMSCl/Methanol | 85-98% | [7] |
| Transesterification | Crude Palm Oil | Methyl Esters | H2SO4/NaOH | >90% | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Oleuropein
This protocol describes a potential multi-step synthesis starting from oleuropein, a readily available secoiridoid from olive leaves.
Step 1: Enzymatic Hydrolysis of Oleuropein to Oleuropein Aglycone
-
Dissolve Oleuropein: Dissolve 1 gram of oleuropein in 100 mL of a 0.1 M acetate (B1210297) buffer (pH 5.0).
-
Enzyme Addition: Add 50 mg of β-glucosidase to the solution.
-
Incubation: Incubate the mixture at 37°C for 24 hours with gentle stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction: Once the reaction is complete, extract the aglycone product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oleuropein aglycone by column chromatography on silica (B1680970) gel.
Step 2: Selective Oxidation to 10-Hydroxyoleuropein (B1233109) Aglycone
This step is hypothetical and based on general oxidation reactions. Specific conditions would need optimization.
-
Protection of Phenolic Hydroxyls (Optional): If necessary to prevent side reactions, protect the catechol hydroxyls of the hydroxytyrosol (B1673988) moiety using a suitable protecting group (e.g., as silyl (B83357) ethers).
-
Dissolution: Dissolve the (protected) oleuropein aglycone in a suitable aprotic solvent such as dichloromethane.
-
Oxidation: Cool the solution to 0°C and add a mild oxidizing agent (e.g., a peroxyl acid like m-CPBA) in a stoichiometric amount.
-
Reaction Monitoring: Monitor the formation of the hydroxylated product by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and perform an aqueous work-up.
-
Purification: Purify the 10-hydroxyoleuropein aglycone derivative by column chromatography.
Step 3: Methyl Esterification
-
Dissolution: Dissolve the 10-hydroxyoleuropein aglycone in anhydrous methanol.
-
Esterification Reagent: Add chlorotrimethylsilane (B32843) (TMSCl) dropwise while stirring at room temperature[7]. Alternatively, use a catalytic amount of sulfuric acid and heat under reflux.
-
Reaction Monitoring: Monitor the ester formation by TLC.
-
Solvent Removal: After completion, remove the solvent and excess reagents under vacuum.
-
Purification: Purify the final product, this compound, by preparative HPLC.
Step 4: Deprotection (if applicable)
-
If protecting groups were used in Step 2, remove them using standard deprotection protocols (e.g., TBAF for silyl ethers).
-
Purify the final compound by HPLC.
Protocol 2: Evaluation of Antioxidant Activity (DPPH Assay)
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of the synthesized derivative in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Serial Dilutions: Create a series of dilutions of the test compound from the stock solution.
-
Assay: In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid can be used as a positive control.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value[9].
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Determine the cell viability and calculate the IC50 value.
Visualizations
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Signaling Pathway
The precise signaling pathways affected by this compound are yet to be fully elucidated. However, related secoiridoids like oleocanthal (B1677205) are known to inhibit pathways such as STAT3 signaling, which is implicated in cancer cell proliferation and survival.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by a secoiridoid derivative.
References
- 1. Secoiridoids of olive and derivatives as potential coadjuvant drugs in cancer: A critical analysis of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Production of Plant-Derived Oleuropein Aglycone by a Combined Membrane Process and Evaluation of Its Breast Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 8. jes-tm.org [jes-tm.org]
- 9. peerj.com [peerj.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 10-Hydroxyoleoside 11-methyl ester
Welcome to the technical support center for the purification of 10-Hydroxyoleoside 11-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this secoiridoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a secoiridoid, a class of natural products known for their bioactivity. Its purification can be challenging due to its structural similarity to other oleosides and related phenolic compounds present in the crude extract. The presence of isomers and the compound's potential sensitivity to factors like pH and temperature can further complicate the separation process.
Q2: What are the initial steps for developing a purification protocol for this compound?
A logical first step is to perform a small-scale analytical separation using High-Performance Liquid Chromatography (HPLC) to understand the complexity of your crude extract. This will help in identifying the number of components, their relative polarities, and will guide the selection of a suitable solvent system for preparative chromatography.
Q3: What are the most common impurities encountered during the purification of this compound?
Common impurities include other structurally related secoiridoids such as oleuropein, ligstroside, and their aglycones. You may also encounter isomers of oleoside (B1148882) 11-methyl ester.[1] Additionally, depending on the extraction method, pigments like chlorophylls (B1240455) and other phenolic compounds can also be present.
Q4: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is a standard method. Further confirmation of the structure and purity can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common issues encountered during the purification of this compound by column chromatography and HPLC.
Issue 1: Poor Resolution and Co-elution of Impurities
Symptoms:
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In column chromatography, fractions contain a mixture of the target compound and impurities.
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In HPLC, peaks for this compound and other components are not well separated.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is critical for achieving good separation. If your compounds are eluting too quickly with poor separation, decrease the polarity of the mobile phase. If they are retained too strongly, increase the polarity. For reverse-phase chromatography, this means decreasing or increasing the organic solvent content, respectively. |
| Presence of Isomers | Isomers of oleoside 11-methyl ester have been reported, which can be difficult to separate.[1] For HPLC, optimizing the gradient slope is crucial. A shallower gradient will provide more time for the isomers to separate. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities. |
| Column Overload | Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the sample concentration or the injection volume. For preparative column chromatography, ensure the amount of crude material is appropriate for the column size. |
Troubleshooting Workflow for Poor Resolution:
Issue 2: Peak Tailing in HPLC Analysis
Symptoms:
-
Chromatographic peaks are asymmetrical with a pronounced "tail."
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Phenolic compounds like this compound can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[2][3] Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of both the analyte and the silanol groups, reducing these secondary interactions and improving peak shape.[2] |
| Column Contamination or Degradation | Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade, leading to active sites that cause tailing. Wash the column according to the manufacturer's instructions or replace it if it is old. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Troubleshooting Workflow for Peak Tailing:
Issue 3: Low Recovery of the Target Compound
Symptoms:
-
The amount of purified this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Secoiridoids can be sensitive to pH and temperature. Avoid prolonged exposure to harsh conditions. It is advisable to work at room temperature or below and to use buffered mobile phases if necessary. The stability of oleuropein, a related compound, has been shown to be good when stored in the dark at 4°C for a week or at -20°C for a year.[4] |
| Irreversible Adsorption to Stationary Phase | The compound may be adsorbing irreversibly to the stationary phase. This can sometimes be mitigated by changing the stationary phase (e.g., using a different type of silica (B1680970) gel or a polymer-based column). |
| Incomplete Elution | The mobile phase may not be strong enough to elute the compound completely from the column. For reverse-phase HPLC, a final high-percentage organic wash step should be included in the gradient. For column chromatography, flushing the column with a stronger solvent at the end of the run can help recover any remaining compound. |
Experimental Protocols
Preparative HPLC Method for Purification of this compound
This is a general starting protocol that may require optimization based on your specific crude extract and HPLC system.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a shallow gradient to screen for the optimal elution conditions. A suggested starting gradient is:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B
-
35-40 min: 60% to 100% B
-
40-45 min: 100% B (column wash)
-
45-50 min: Re-equilibration at 20% B
-
-
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 240 nm and 280 nm.
-
Injection Volume: Dependent on sample concentration and column capacity. Start with a small injection to avoid overloading.
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Fraction Collection: Collect fractions based on the elution of the target peak.
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Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure.
Quantitative Data
The following table provides illustrative data on how changes in the mobile phase composition can affect the retention time and purity of secoiridoids during reverse-phase HPLC.
| % Acetonitrile (Isocratic) | Retention Time of Compound X (min) | Purity of Collected Fraction (%) |
| 30% | 25.8 | 85 |
| 35% | 18.2 | 92 |
| 40% | 12.5 | 96 |
| 45% | 8.1 | 91 (co-elution with impurity) |
Note: This data is for a representative secoiridoid and serves as an example. Optimal conditions for this compound must be determined experimentally.
References
Stability of 10-Hydroxyoleoside 11-methyl ester under different pH and temperature
Technical Support Center: Stability of 10-Hydroxyoleoside 11-methyl ester
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on data from the closely related compound oleuropein (B1677263), long-term storage at low temperatures is crucial for the stability of this compound. The optimal storage temperature is -20°C.[1] For short-term storage, refrigeration at 4°C is acceptable. Storage at room temperature (25°C) is not recommended as it can lead to significant degradation over time.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Secoiridoids like oleuropein are generally more stable in acidic conditions. The optimal pH for stability is typically in the range of 3 to 5.[1][2] As the pH increases towards neutral (pH 7) and alkaline (pH 9) conditions, the rate of degradation increases significantly.[2] Therefore, for experiments involving aqueous solutions, it is advisable to use an acidic buffer system.
Q3: Is this compound sensitive to temperature?
A3: Yes, thermal degradation is a significant concern. Studies on oleuropein show that temperatures above 70°C can be detrimental to its stability.[1] It is recommended to avoid high temperatures during experimental procedures such as sample preparation and analysis.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound have not been documented, based on the degradation pathways of oleuropein, potential degradation products could include hydroxytyrosol (B1673988) and elenolic acid derivatives.[1] The degradation of oleuropein is known to follow first-order kinetics.[3]
Q5: How can I monitor the stability of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of secoiridoids.[3] By comparing the peak area of this compound in your samples over time against a standard, you can quantify its degradation.
Troubleshooting Guides
Issue 1: Rapid loss of compound activity or concentration in my experiments.
-
Possible Cause: The experimental conditions (pH, temperature) may be causing the degradation of this compound.
-
Troubleshooting Steps:
-
Verify pH: If using aqueous solutions, measure the pH and adjust it to a range of 3-5 using a suitable buffer.
-
Control Temperature: Ensure that all experimental steps are carried out at the lowest practical temperature. Avoid heating samples unless absolutely necessary.
-
Storage Check: Confirm that stock solutions and samples are stored at -20°C or 4°C and protected from light.
-
Issue 2: Inconsistent results between experimental batches.
-
Possible Cause: Variability in the stability of this compound due to slight differences in experimental conditions between batches.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that pH, temperature, and incubation times are strictly controlled and consistent for all batches.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid degradation of stock solutions over time.
-
Internal Standard: Consider using an internal standard in your analytical method to account for variations in sample preparation and injection volume.
-
Quantitative Data Summary
The following tables summarize the stability data for oleuropein, which can be used as a proxy for estimating the stability of this compound.
Table 1: Effect of Temperature on Oleuropein Stability
| Temperature | Observation | Reference |
| -20°C | Optimal for long-term storage; minimal degradation. | [1] |
| 4°C | Suitable for short-term storage. | [1] |
| 25°C | Least desirable for storage; significant degradation observed. | [1] |
| 70°C | Detrimental to stability. | [1] |
| 90°C | Significant degradation. | [1] |
| 110°C | Rapid and extensive degradation. | [1] |
Table 2: Effect of pH on Oleuropein Stability in Aqueous Solution
| pH | Stability | Reference |
| 3 | Relatively stable. | [2] |
| 5 | Optimal stability observed. | [1][2] |
| 7 | Less stable; degradation occurs. | [2] |
| 9 | Unstable; significant degradation. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
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Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a known concentration.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH to determine the degradation rate.
Protocol 2: General Procedure for Assessing Temperature Stability
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent or buffer system at a known concentration.
-
Temperature Conditions: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a set of aliquots from each temperature condition.
-
Analysis: Analyze the samples immediately using a validated HPLC method.
-
Data Analysis: Compare the concentration of this compound at different temperatures and time points to assess thermal stability.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for unexpected degradation of this compound.
References
Technical Support Center: 10-Hydroxyoleoside 11-methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyoleoside 11-methyl ester. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under typical experimental conditions?
When working with this compound, also known as oleoside (B1148882) 11-methyl ester, the primary degradation pathways involve enzymatic and chemical hydrolysis. These processes are similar to those observed for the structurally related and more extensively studied compound, oleuropein (B1677263). The main degradation products you can expect to identify are:
-
Elenolic acid glucoside (if starting with a related compound)
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Oleuropein aglycone
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Hydroxytyrosol
-
Elenolic acid
The degradation of oleuropein, a bitter compound found in fresh olives, is known to proceed through the action of endogenous enzymes like β-glucosidases and esterases.[1] These enzymes lead to the cleavage of the sugar moiety to form the aglycone, which can be further hydrolyzed to elenolic acid and hydroxytyrosol.[1]
Q2: My sample of this compound is showing unexpected browning. What could be the cause?
The browning of your sample is likely due to oxidation, a common issue with phenolic compounds. This process can be catalyzed by enzymes such as polyphenoloxidases, which are often present in plant-derived extracts.[2] The presence of these enzymes can lead to the formation of colored oxidation products.[2] To mitigate this, consider the following troubleshooting steps:
-
Work at low temperatures: Enzyme activity is significantly reduced at lower temperatures.
-
Use antioxidants: The addition of antioxidants like ascorbic acid can help prevent oxidation.
-
Control the pH: The activity of polyphenoloxidases is pH-dependent. Maintaining a slightly acidic pH can help reduce their activity.
-
Inactivate enzymes: For crude extracts, a heat treatment step (blanching) can denature and inactivate these enzymes.
Q3: I am not seeing the expected degradation of my compound. What are some potential reasons?
If you are attempting to induce the degradation of this compound and are not observing the expected products, several factors could be at play:
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Inactive Enzymes: If you are using an enzymatic approach, ensure that your enzymes (e.g., β-glucosidase, esterase) are active and used under optimal conditions (pH, temperature).
-
Inhibitory Compounds: The presence of other compounds in your sample matrix may inhibit enzyme activity.
-
Sub-optimal Reaction Conditions: For chemical hydrolysis (e.g., acid or base-catalyzed), ensure that the concentration of the acid/base and the reaction temperature are appropriate. The degradation of the related compound oleuropein has been shown to follow first-order kinetics, with stability being influenced by temperature and relative humidity.[3][4]
-
Analytical Method Limitations: Your analytical method (e.g., HPLC) may not be optimized to detect the degradation products. Verify the retention times and detector response for the expected products using analytical standards if available.
Troubleshooting Guides
Guide 1: Inconsistent HPLC Results for Degradation Study
Problem: You are observing variable peak areas and retention times in your HPLC analysis of a this compound degradation study.
Possible Causes and Solutions:
| Possible Cause | Solution |
| On-column degradation | The analyte may be unstable under the chromatographic conditions. Try using a mobile phase with a different pH or a shorter analysis time.[5] |
| Sample instability | Degradation may be occurring in the autosampler. Ensure your samples are kept cool (e.g., 4°C) in the autosampler tray. |
| Poor peak shape | Due to their polar nature, these compounds can sometimes exhibit poor peak shapes.[6] Consider derivatization to fatty acid methyl esters (FAMEs) for GC analysis, which can offer better resolution and reproducibility.[6] |
| Matrix effects | Other components in your sample may be interfering with the analysis. Optimize your sample preparation method to remove interfering substances (e.g., solid-phase extraction). |
Guide 2: Low Yield of a Specific Degradation Product
Problem: You are trying to produce a specific degradation product (e.g., hydroxytyrosol) but are obtaining a low yield.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sub-optimal enzyme choice | Different β-glucosidases can have varying efficiencies in degrading oleuropein and related compounds. Screening different enzymes may improve your yield.[1] |
| Further degradation | The desired product may itself be unstable and degrading further. Analyze your sample at earlier time points to see if the product is forming and then disappearing. |
| Reaction equilibrium | The reaction may have reached equilibrium. Consider using a higher concentration of enzyme or removing one of the products to drive the reaction forward. |
Quantitative Data
The following table summarizes representative data from a time-course experiment monitoring the enzymatic degradation of a secoiridoid similar to this compound.
| Time (hours) | This compound (µM) | Oleuropein Aglycone (µM) | Hydroxytyrosol (µM) |
| 0 | 500 | 0 | 0 |
| 2 | 350 | 150 | 75 |
| 4 | 200 | 300 | 150 |
| 8 | 50 | 450 | 225 |
| 24 | <10 | >490 | >245 |
Note: This data is illustrative and based on typical degradation profiles observed for related compounds like oleuropein.[1]
Experimental Protocols
Protocol 1: Enzymatic Degradation of this compound
This protocol outlines a method for the in-vitro enzymatic degradation using a commercially available β-glucosidase.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer appropriate for the chosen β-glucosidase (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Set up the reaction mixture: In a microcentrifuge tube, combine the buffer, the substrate stock solution (to a final concentration of e.g., 500 µM), and the β-glucosidase (e.g., 1 U/mL).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Take time-point samples (e.g., at 0, 2, 4, 8, and 24 hours).
-
Quench the reaction in the time-point samples by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining substrate and the formation of degradation products.
Protocol 2: HPLC Analysis of Degradation Products
This protocol provides a general HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.
Note: This is a starting point, and the method may need to be optimized for your specific application and instrumentation.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General workflow for troubleshooting degradation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evidence of oleuropein degradation by olive leaf protein extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 10-Hydroxyoleoside 11-methyl Ester Isomers
Welcome to the technical support center for the chromatographic analysis of 10-Hydroxyoleoside 11-methyl ester and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC separations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for separating this compound isomers?
A1: For the separation of this compound isomers, a reversed-phase (RP) C18 column is the most common and recommended starting point.[1] These columns provide good retention and selectivity for moderately polar compounds like oleoside (B1148882) derivatives. For challenging separations of structurally similar isomers, consider using a high-resolution column with a smaller particle size (e.g., ≤ 3 µm) to enhance efficiency.[2]
Q2: Which mobile phase composition is best suited for this analysis?
A2: A binary mobile phase consisting of acidified water (Solvent A) and an organic modifier like acetonitrile (B52724) or methanol (B129727) (Solvent B) is typically used.[1] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase is crucial for suppressing the ionization of phenolic hydroxyl groups, which results in improved peak shape and reproducibility.[1][3]
Q3: Should I employ an isocratic or gradient elution method?
A3: A gradient elution is highly recommended for separating a mixture of isomers.[1][4] Isomers of oleoside derivatives can be numerous and possess subtle differences in polarity.[5] A gradient method, where the concentration of the organic solvent is gradually increased, allows for the effective separation of these closely related compounds within a reasonable analysis time. A shallow gradient is often beneficial for increasing the resolution between closely eluting peaks.[6]
Q4: What is the ideal detection wavelength for this compound?
Q5: How can I confirm the identity of the separated isomers?
A5: Mass spectrometry (MS) is an indispensable tool for the characterization of isomers.[7] Coupling the HPLC system to a mass spectrometer (LC-MS), particularly with high-resolution capabilities like time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements and fragmentation patterns to help identify and differentiate the isomers.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution, where two or more isomer peaks overlap, is a frequent challenge. This can manifest as shouldering peaks or a single broad peak.[8][9]
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.[6] Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[4] |
| Suboptimal Column Chemistry | If resolution is still poor on a C18 column, consider a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds. |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[10] |
| Elevated Column Temperature | Increasing the column temperature (e.g., to 35-45°C) can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[1] |
Problem 2: Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, can compromise peak integration and resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol (B1196071) interactions.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated or Degraded Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure fittings are properly installed to avoid dead volume.[6] |
Problem 3: Retention Time Instability
Inconsistent retention times from one injection to the next can hinder reliable peak identification.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | For gradient methods, ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions between runs. This may require a longer post-run time.[1] |
| Fluctuations in Mobile Phase Composition | Ensure mobile phase solvents are properly degassed. If using an online mixer, check for proper functioning. Manually premixing the mobile phase can sometimes resolve this issue.[11] |
| Column Temperature Variations | Use a column oven to maintain a constant and consistent temperature.[1] |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly.[11] |
Experimental Protocols
General HPLC Method for Isomer Separation
This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detector | PDA/UV at 254 nm and 280 nm |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 60 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 20 |
| 30.0 | 20 |
This gradient is a starting point and should be optimized based on the observed chromatogram.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
A decision tree for systematically troubleshooting poor peak resolution.
General HPLC Method Development Workflow
A workflow for developing a robust HPLC method for isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A comprehensive study of oleuropein aglycone isomers in olive oil by enzymatic/chemical processes and liquid chromatography-Fourier transform mass spectrometry integrated by H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. Characterization of isomers of oleuropein aglycon in olive oils by rapid-resolution liquid chromatography coupled to electrospray time-of-flight and ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 10-Hydroxyoleoside 11-methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 10-Hydroxyoleoside 11-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] A matrix effect is the alteration of the ionization efficiency of the analyte by these co-eluting components in the mass spectrometer's ion source.[2][3][4] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3][4][5]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are primarily caused by co-eluting endogenous or exogenous components from the sample matrix.[6] A major cause of ion suppression in the analysis of plasma or tissue samples is the presence of phospholipids.[7] Other contributing factors include competition for ionization, changes in droplet surface tension, and interactions between the analyte and interfering compounds.[4]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[2][8]
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the MS while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[8][9][10]
-
Post-Extraction Spike: This quantitative method compares the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.[6][8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[6]
Q4: What are the general strategies to overcome matrix effects?
A4: Strategies to mitigate matrix effects can be broadly categorized into three areas:
-
Sample Preparation: The most effective approach is to remove interfering matrix components before LC-MS analysis.[1][11] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[1][7]
-
Chromatographic Optimization: Modifying the LC method to separate the analyte from interfering matrix components can reduce co-elution and thus minimize matrix effects.[1][12]
-
Correction using Internal Standards and Calibration Strategies: Using a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][13] Matrix-matched calibration curves can also be used to correct for matrix effects.[1][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to matrix effects.
Problem 1: Poor sensitivity and low analyte response in matrix samples compared to neat standards.
-
Possible Cause: This is a classic indication of ion suppression, where matrix components are interfering with the ionization of this compound.[11]
-
Solutions:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is often more effective at removing a wider range of interferences compared to simple protein precipitation.[1][7]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the region where ion suppression is observed.[9]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[5][14]
-
Problem 2: Inconsistent and irreproducible results between samples.
-
Possible Cause: Variability in the matrix composition between different samples can lead to inconsistent matrix effects, affecting the reproducibility of the results.[9]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred method to correct for variable matrix effects as it behaves almost identically to the analyte during extraction, chromatography, and ionization.[13][15]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[1]
-
Standard Addition: For complex matrices where a blank is unavailable, the standard addition method can be effective. This involves creating a calibration curve for each sample by spiking the sample with known concentrations of the analyte.[10][13]
-
Problem 3: Poor peak shape (e.g., tailing, splitting).
-
Possible Cause: While several factors can contribute to poor peak shape, significant matrix effects can sometimes be a contributing factor, especially if high concentrations of matrix components overload the column or interact with the analyte.[16] Interactions with metal components of the HPLC system can also cause peak tailing for certain compounds.[17]
-
Solutions:
-
Enhance Sample Cleanup: A more thorough sample preparation will reduce the overall load of matrix components on the analytical column.
-
Consider a Metal-Free HPLC System: For chelating compounds, interactions with stainless steel components in the HPLC can lead to poor peak shape and signal suppression. Using a metal-free column and system can significantly improve the analysis.[17]
-
Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can sometimes improve peak shape.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare a Neat Standard Solution: Dissolve the this compound reference standard in the initial mobile phase to a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol.
-
Prepare the Post-Spiked Sample: Spike the blank matrix extract with the this compound reference standard to the same final concentration as the neat standard solution.
-
LC-MS Analysis: Analyze both the neat standard solution and the post-spiked sample using your LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Spiked Sample) / (Peak Area of Analyte in Neat Standard)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
-
Analyte Properties: this compound is a secoiridoid, a type of phenolic compound, suggesting it has polar characteristics. A reverse-phase SPE sorbent would be a suitable starting point.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 3: Generic Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation: To 200 µL of the sample (e.g., plasma), add a suitable buffer to adjust the pH.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery of this compound (Hypothetical Data)
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation | 0.45 | 95 | 42.8 |
| Liquid-Liquid Extraction | 0.85 | 88 | 74.8 |
| Solid-Phase Extraction | 0.98 | 92 | 90.2 |
-
Matrix Factor (MF): (Peak area in post-spiked matrix) / (Peak area in neat solution)
-
Recovery (%): [(Peak area in pre-spiked matrix) / (Peak area in post-spiked matrix)] x 100
-
Process Efficiency (%): [(Peak area in pre-spiked matrix) / (Peak area in neat solution)] x 100
Visualizations
Caption: Workflow for mitigating matrix effects in LC-MS analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. zefsci.com [zefsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Preventing enzymatic degradation during olive leaf extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing enzymatic degradation during olive leaf extraction.
Troubleshooting Guides
Issue: Low yield of oleuropein (B1677263) in the final extract.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation | Endogenous enzymes like polyphenol oxidase (PPO) and β-glucosidase degrade oleuropein during extraction.[1][2] | Inactivate enzymes prior to or during extraction using methods outlined in the protocols below (e.g., blanching, solvent choice). |
| Suboptimal Extraction Temperature | High temperatures can lead to thermal degradation of oleuropein, while very low temperatures may result in inefficient extraction. | Optimize extraction temperature. Studies suggest temperatures between 60°C and 85°C can be effective, but the ideal temperature depends on the extraction method.[3][4] |
| Incorrect Solvent or pH | The choice of solvent and its pH significantly impacts oleuropein stability and extraction efficiency.[5] | Use an appropriate solvent system, such as 70-80% ethanol (B145695) in water.[3] Maintain a slightly acidic pH (around 3-5) to improve oleuropein stability.[5][6] |
| Light Exposure | Oleuropein can be degraded by light.[7][8] | Protect the extraction mixture and the final extract from direct light by using amber-colored glassware or by working in a dimly lit environment. |
Issue: Browning of the olive leaf extract.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Polyphenol Oxidase (PPO) Activity | PPO enzymes, in the presence of oxygen, oxidize polyphenols, leading to the formation of brown pigments.[9][10] | Inhibit PPO activity through heat inactivation (blanching), acidification, or the use of anti-browning agents. |
| Oxidation | Exposure to oxygen during and after extraction can lead to non-enzymatic oxidation of phenolic compounds. | Minimize oxygen exposure by blanketing the extraction vessel with an inert gas (e.g., nitrogen) or by using vacuum extraction techniques. |
| High pH | Alkaline conditions can promote the auto-oxidation of polyphenols, causing darkening of the extract.[6] | Adjust the pH of the extraction solvent to the acidic range (pH 3-5).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of oleuropein during olive leaf extraction?
A1: The primary enzymes involved in oleuropein degradation are polyphenol oxidase (PPO) and β-glucosidase.[1][2] PPO catalyzes the oxidation of phenolic compounds, leading to browning, while β-glucosidase can hydrolyze oleuropein.[1]
Q2: How does temperature affect the stability of oleuropein during extraction?
A2: Temperature has a dual effect. Increasing the temperature can enhance extraction efficiency up to a certain point. However, excessively high temperatures can lead to the thermal degradation of oleuropein.[11] For instance, one study found that at 40°C, oleuropein concentration decreased by 23.9% and at 75°C, it decreased by 39.85%.[5] Another study noted that oleuropein started to decompose at 232.3°C.[6] Optimal temperatures often fall in the range of 40-85°C, depending on the extraction method and duration.[3]
Q3: What is the optimal pH for maintaining oleuropein stability?
A3: Oleuropein is more stable in acidic conditions. A pH range of 3 to 5 is generally recommended to minimize degradation.[5][6] Alkaline conditions (high pH) can lead to the ionization of the hydroxyl group on the polyphenol, increasing its susceptibility to degradation.[5]
Q4: Which solvents are most effective for extracting oleuropein while minimizing degradation?
A4: Aqueous ethanol solutions, typically between 70% and 80% ethanol, are highly effective for oleuropein extraction.[3][5] Methanol is also an efficient solvent for laboratory use.[12] The addition of water to organic solvents can increase the recovery of phenolic compounds.[3]
Q5: Can drying and storage conditions of olive leaves affect the final extract?
A5: Yes, drying and storage are critical. Drying at elevated temperatures (e.g., 60°C) can result in the loss of polyphenols.[12] However, some studies suggest that specific high-temperature drying for a short duration (e.g., 120°C for 8 minutes) can yield higher phenolic content than freeze-drying.[4] Storing dried leaves at room temperature with a relative humidity of 57% or higher has been shown to maintain oleuropein stability for up to six months.[13] Interestingly, both polyphenoloxidase and β-glucosidase activities can change during the storage of olive leaves.[1]
Quantitative Data Summary
Table 1: Effect of Temperature on Oleuropein Degradation
| Temperature (°C) | Degradation Rate Constant (k, min⁻¹) in Extract | Degradation Rate Constant (k, min⁻¹) in Surfactant-Rich Phase | Reference |
| 70 | 0.0005 | 0.0014 | [11] |
| 80 | 0.0038 | 0.0018 | [11] |
| 100 | 0.0041 | 0.0021 | [11] |
Table 2: Influence of pH on Oleuropein Stability over 30 Days
| pH | Final Oleuropein Concentration (mg/ml) | Reference |
| 3 | 0.048 | [5] |
| 5 | 0.058 | [5] |
| 7 | 0.025 | [5] |
| 9 | 0.034 | [5] |
Experimental Protocols
Protocol 1: Steam Blanching for Enzyme Inactivation
This protocol is designed to inactivate endogenous enzymes in fresh olive leaves prior to extraction.
Methodology:
-
Preparation: Freshly harvested olive leaves are washed with distilled water to remove any surface impurities.
-
Blanching: The leaves are subjected to steam blanching. This can be achieved by placing the leaves in a steamer or a vessel with boiling water at the bottom, ensuring the leaves are only in contact with the steam.
-
Duration: The blanching time should be optimized, but a common starting point is 2-5 minutes.
-
Cooling: Immediately after blanching, the leaves are rapidly cooled in an ice bath to halt the heating process.
-
Drying: The blanched leaves are then dried. Freeze-drying is recommended to best preserve the phenolic compounds. Alternatively, oven drying at a controlled temperature (e.g., 50-60°C) can be used.[14]
-
Extraction: The dried, blanched leaves can then be used for solvent extraction as described in Protocol 2.
Protocol 2: Optimized Solvent Extraction of Oleuropein
This protocol details a multistage solvent extraction method to maximize the yield of oleuropein from pre-treated (e.g., blanched and dried) olive leaves.
Methodology:
-
Milling: The dried olive leaves are ground into a fine powder to increase the surface area for extraction. A particle size of around 0.315 mm has been shown to be effective.[3]
-
Solvent Preparation: An extraction solvent of 70% (v/v) aqueous ethanol is prepared. The pH of the solvent is adjusted to 2 using a suitable acid (e.g., hydrochloric acid).[3]
-
First Extraction Stage:
-
The powdered leaves are mixed with the solvent at a solid-to-liquid ratio of 1:7 (g/mL).[3]
-
The mixture is agitated at a controlled temperature. A temperature of 85°C for 10 minutes has been shown to be effective in a multistage extraction.[3]
-
The mixture is then centrifuged or filtered to separate the liquid extract from the solid residue.
-
-
Subsequent Extraction Stages:
-
The solid residue is re-suspended in a fresh portion of the extraction solvent.
-
The extraction process (agitation and separation) is repeated for two more stages, each for 10 minutes at 85°C.[3]
-
-
Pooling and Concentration: The liquid extracts from all three stages are combined. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to concentrate the oleuropein.
-
Storage: The final concentrated extract should be stored in an airtight, light-protected container at low temperatures (e.g., 4°C) to prevent degradation.[6]
Visualizations
Caption: Enzymatic degradation pathway of oleuropein.
Caption: Workflow for preventing enzymatic degradation.
References
- 1. Evidence of oleuropein degradation by olive leaf protein extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of oleuropein degradation by olive leaf protein extract [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. Innovative Extraction Technologies for Development of Functional Ingredients Based on Polyphenols from Olive Leaves | MDPI [mdpi.com]
- 5. ljast.ly [ljast.ly]
- 6. Stability of oleuropein in olive leaves extracts and its chelating action to ferrous ions | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polyphenol Oxidase Enzyme and Inactivation Methods | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
10-Hydroxyoleoside 11-methyl ester solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyoleoside 11-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a secoiridoid glycoside, a class of natural compounds known for a variety of biological activities. While specific research on this particular compound is ongoing, related secoiridoid glycosides have demonstrated anti-inflammatory and antimicrobial properties.[1][2][3][4] The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as the NF-κB pathway, while the antimicrobial action may involve the disruption of bacterial cell membranes.[1][2][3]
Q2: In which solvents is this compound soluble?
Based on available data, this compound is soluble in several organic solvents, including:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
A structurally similar compound, Oleoside 11-methyl ester, has a reported solubility of 60 mg/mL in DMSO. This can be used as a starting reference for your experiments.
Q3: I am observing precipitation when I dilute my DMSO stock solution in an aqueous buffer for a cell-based assay. What should I do?
This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The precipitation may be due to the compound's concentration exceeding its solubility limit in the final aqueous buffer. Try using a lower final concentration in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to avoid solvent toxicity. However, a slight, controlled increase in the final DMSO concentration might be necessary to maintain solubility.
-
Use a co-solvent: In some cases, the addition of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve the solubility of the compound.
-
Gentle warming and mixing: Before adding to your assay, you can try gently warming the diluted solution (e.g., to 37°C) and vortexing to aid dissolution.
-
Prepare fresh dilutions: Always prepare fresh dilutions of your compound from the DMSO stock solution immediately before use to minimize the chances of precipitation over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the initial solvent. | - Incorrect solvent choice.- Insufficient solvent volume.- Compound has degraded. | - Refer to the solubility data table and select an appropriate solvent.- Increase the volume of the solvent gradually.- Use sonication or gentle heating to aid dissolution.- Verify the purity and integrity of the compound. |
| Precipitation occurs during the experiment. | - Change in temperature or pH.- Evaporation of the solvent.- Supersaturated solution. | - Maintain constant temperature and pH throughout the experiment.- Keep containers tightly sealed.- Prepare a fresh solution at a slightly lower concentration. |
| Inconsistent results in biological assays. | - Incomplete dissolution of the compound.- Precipitation in the assay medium.- Degradation of the compound in the stock solution. | - Visually confirm complete dissolution of the stock solution before each use.- Prepare fresh dilutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Data Presentation
Quantitative Solubility Data (Estimated)
Since specific quantitative solubility data for this compound is limited, the following table provides a general overview based on qualitative information and data from the closely related compound, Oleoside 11-methyl ester. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Solubility (Estimated) |
| DMSO | ~60 mg/mL |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Poorly soluble |
| PBS (pH 7.4) | Very low solubility |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculate the required mass: The molecular weight of this compound is 420.41 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 420.41 g/mol * 1000 mg/g = 4.20 mg
-
-
Weigh the compound: Accurately weigh 4.20 mg of this compound using an analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Aid dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C until the solid is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol provides a general guideline for determining the equilibrium solubility of this compound in a chosen solvent.[5][6]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant without disturbing the solid material.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visualizations
Diagram of a Potential Anti-Inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for Investigating Antimicrobial Activity
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties of Oleuropein and Products of Its Hydrolysis from Green Olives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Minimizing Artifacts in Secoiridoid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of artifacts during the analysis of secoiridoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during secoiridoid analysis?
A1: During the analysis of major secoiridoids like oleacein, oleocanthal (B1677205), ligstroside aglycone, and oleuropein (B1677263) aglycone, several artifacts can form. The most frequently encountered artifacts include dimethyl acetals, methyl hemiacetals, and monohydrate derivatives.[1][2] Additionally, isomeric forms of these secoiridoids can also be generated during the analytical process, further complicating chromatographic profiles.[3][4]
Q2: What are the primary causes of artifact formation in secoiridoid analysis?
A2: Artifact formation is primarily caused by the interaction of secoiridoids with polar solvents, such as methanol (B129727) and water, which are commonly used for extraction and in chromatographic mobile phases.[1][2][5][6] The dialdehydic nature of some secoiridoids makes them susceptible to reactions with these protic solvents, leading to the formation of hemiacetals and acetals.[7] Furthermore, the inherent chemical nature of secoiridoids, including keto-enol tautomerism, contributes to the complexity of the mixture and potential artifact generation.[3][8]
Q3: How can I prevent the formation of artifacts during sample preparation?
A3: To minimize artifact formation during sample preparation, the choice of solvent is critical. Using acetonitrile (B52724) for extraction has been shown to be effective in avoiding the formation of dimethyl acetals and methyl hemiacetals.[1][2][9] It is also advisable to handle samples in a way that minimizes exposure to light to prevent photo-oxidation.[8]
Q4: Are there specific chromatographic conditions that can reduce artifacts?
A4: Yes, optimizing chromatographic conditions can significantly reduce the occurrence of artifacts. The use of a non-acidified gradient elution has been reported to provide single, sharp peaks for secoiridoids like oleocanthal and oleacein, which allows for more reliable quantification.[1][2]
Q5: Can the storage of samples influence the generation of artifacts?
A5: Yes, storage conditions can impact the stability of secoiridoids. Prolonged storage, especially with exposure to light and oxygen, can lead to oxidative and hydrolytic degradation of secoiridoids, resulting in the formation of various byproducts.[10][11] Storing samples in dark glass containers and under an inert atmosphere (e.g., nitrogen) can help preserve the integrity of the secoiridoids.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple unexpected peaks for a single secoiridoid standard. | Formation of solvent adducts (hemiacetals, acetals) with methanol or water in the mobile phase or sample solvent.[1][2][5] | - Use acetonitrile as the extraction and sample solvent.[1][2][9]- Employ a non-acidified mobile phase for chromatography.[1][2] |
| Poorly resolved or broad peaks for oleocanthal and oleacein. | Co-elution of isomeric forms or interaction with the stationary phase. | - Utilize a C18 fused-core column for better separation.[1][2]- Optimize the gradient elution program. |
| Inconsistent quantification results between batches. | Degradation of secoiridoids during storage or processing.[10][11] | - Store extracts at low temperatures and protected from light.[8]- Analyze samples as quickly as possible after extraction.- Use an internal standard to correct for variations. |
| Low recovery of secoiridoids. | Inefficient extraction or degradation during the extraction process. | - Use a validated liquid-liquid extraction method with a suitable solvent like acetonitrile.[1][2]- Ensure complete phase separation during liquid-liquid extraction. |
| Appearance of new peaks in older samples. | Oxidative or hydrolytic degradation of secoiridoids over time.[10][11] | - Re-analyze fresh extracts for comparison.- Store samples in dark glass containers under an inert atmosphere.[10] |
Experimental Protocols
Protocol 1: Extraction of Secoiridoids from Olive Oil for UHPLC-ESI-MS/MS Analysis
This protocol is adapted from a validated method for the analysis of major secoiridoids in extra virgin olive oil.[6]
-
Sample Preparation: Weigh 0.5 g of extra virgin olive oil (EVOO) into a 10 mL centrifuge tube.
-
Initial Dissolution: Add 1 mL of hexane (B92381) to the tube and shake for 30 seconds to dissolve the oil.
-
Liquid-Liquid Extraction:
-
Add 2 mL of a methanol:water (4:1 v/v) solution to the tube.
-
Stir the mixture for 30 seconds.
-
Centrifuge the resulting emulsion at 3000 rpm for 3 minutes at 4°C.
-
-
Phase Separation: Carefully collect the lower methanolic-aqueous phase containing the phenolic compounds.
-
Washing Step: Wash the collected extract with hexane to remove any remaining lipids.
-
Final Preparation: The resulting extract is ready for UHPLC-ESI-MS/MS analysis.
Protocol 2: UHPLC-UV Analysis of Secoiridoids
This protocol emphasizes conditions to minimize artifact formation.[1][2]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A C18 fused-core column is recommended for optimal separation.[1][2]
-
Mobile Phase: A gradient elution using a non-acidified mobile phase. A typical mobile phase could consist of water (A) and acetonitrile (B).
-
Detection: Monitor the eluent at 280 nm for the detection of phenolic compounds.[12]
-
Quantification: Use calibration curves of authentic standards for accurate quantification. When standards are unavailable, tyrosol and hydroxytyrosol (B1673988) can be used as reference standards for more accurate quantitative data.[1][2]
Visual Guides
Caption: Recommended vs. problematic workflows for secoiridoid analysis.
Caption: Formation of common artifacts from native secoiridoids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the Analysis of Phenolic Secoiridoids in Extra Virgin Olive Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 4. Quantitative measurement of major secoiridoid derivatives in olive oil using qNMR. Proof of the artificial formation of aldehydic oleuropein and ligstroside aglycon isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleocanthal Quantification Using 1H NMR Spectroscopy and Polyphenols HPLC Analysis of Olive Oil from the Bianchera/Belica Cultivar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unirc.it [iris.unirc.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insight into the Storage-Related Oxidative/Hydrolytic Degradation of Olive Oil Secoiridoids by Liquid Chromatography and High-Resolution Fourier Transform Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 10-Hydroxyoleoside 11-methyl ester and Oleuropein
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
This guide provides a detailed comparison of the antioxidant properties of two secoiridoid compounds found in the Oleaceae family: 10-Hydroxyoleoside 11-methyl ester and the well-studied oleuropein (B1677263). While extensive research has elucidated the potent antioxidant activity of oleuropein, data on this compound remains limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key concepts to facilitate a clear understanding of their known and potential antioxidant capacities.
Chemical Structures
A fundamental aspect of understanding the antioxidant potential of these molecules lies in their chemical structures.
Oleuropein: A prominent secoiridoid in olive leaves and fruit, oleuropein's structure features a hydroxytyrosol (B1673988) moiety, which is crucial for its antioxidant activity.
This compound: This compound is structurally related to oleuropein, sharing the core secoiridoid backbone. Key differences in its structure, such as the hydroxylation at the 10th position and the methyl ester at the 11th position, are expected to influence its antioxidant potential.
Quantitative Antioxidant Activity: A Data-Driven Comparison
| Compound | Assay | IC50 / Activity | Reference |
| Oleuropein | DPPH | IC50: 22.46 to 198 µg/ml (in olive leaf extracts) | [1] |
| DPPH | High antioxidant activity of ethyl acetate (B1210297) extract enzymatic hydrolysate (IC50 = 41.82 μg/mL) | [2][3] | |
| ABTS & DPPH | Oleuropein demonstrated notable radical scavenging activity in both ABTS and DPPH assays. | [4] | |
| This compound | DPPH / ABTS | No quantitative data available for the pure compound. |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity data, understanding the underlying experimental methodologies is crucial. Below are detailed protocols for the most common assays used to evaluate the antioxidant potential of compounds like oleuropein.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (commonly 517 nm).
-
Various concentrations of the test compound (e.g., oleuropein) are added to the DPPH solution.
-
The mixture is incubated in the dark for a set period (e.g., 30 minutes).
-
The absorbance of the solution is then measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (typically 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
After a specific incubation time, the absorbance is measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Antioxidant Mechanism of Oleuropein: A Look into Signaling Pathways
The antioxidant effects of oleuropein are not limited to direct radical scavenging. It also influences cellular signaling pathways involved in the endogenous antioxidant defense system.
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oleuropein [label="Oleuropein", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3KAkt [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt [label="Wnt/β-catenin\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; AntioxidantEnzymes [label="Increased Expression of\nAntioxidant Enzymes\n(e.g., SOD, CAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Reduced\nInflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Enhanced\nCell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ROS -> Oleuropein [label="Scavenged by", dir=back, color="#5F6368"]; Oleuropein -> NFkB [label="Inhibits", color="#5F6368"]; Oleuropein -> PI3KAkt [label="Modulates", color="#5F6368"]; Oleuropein -> Wnt [label="Modulates", color="#5F6368"]; NFkB -> Inflammation [label="Leads to", dir=back, color="#5F6368"]; PI3KAkt -> CellSurvival [label="Promotes", color="#5F6368"]; Oleuropein -> AntioxidantEnzymes [label="Upregulates", color="#5F6368"]; } dot
Caption: Oleuropein's antioxidant signaling pathways.
Experimental Workflow for Antioxidant Assay
The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a compound.
// Workflow connections Compound -> SerialDilution; Solvent -> SerialDilution; SerialDilution -> DPPH_reagent; SerialDilution -> ABTS_reagent; DPPH_reagent -> Incubation; ABTS_reagent -> Incubation; Incubation -> Spectrophotometer; Spectrophotometer -> Calculation; Calculation -> IC50; } dot
Caption: In vitro antioxidant assay workflow.
Conclusion
Oleuropein is a well-documented antioxidant with proven efficacy in various in vitro and in vivo models. Its mechanisms of action involve both direct radical scavenging and modulation of cellular signaling pathways. In contrast, while this compound shares structural similarities with oleuropein, suggesting potential antioxidant activity, there is a significant lack of published experimental data to substantiate this. Further research, including direct comparative studies employing standardized antioxidant assays, is necessary to fully elucidate the antioxidant profile of this compound and to determine its potential relative to oleuropein. This knowledge gap presents an opportunity for future investigations in the field of natural product chemistry and pharmacology.
References
A Comparative Guide to the Bioactivity of Oleuropein Aglycone and Ligstroside Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory bioactivities of two prominent secoiridoids found in olive oil: oleuropein (B1677263) aglycone and ligstroside aglycone. Due to the limited availability of published research on 10-Hydroxyoleoside 11-methyl ester, this comparison focuses on its more extensively studied structural relatives. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Introduction
Oleuropein and ligstroside are the most abundant phenolic compounds in olives and their derivatives, particularly their aglycones, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] These properties are largely attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation. This guide will focus on the comparative anti-inflammatory potential of their respective aglycones, with a specific emphasis on the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes.
Comparative Anti-inflammatory Activity
Both oleuropein aglycone and ligstroside aglycone have demonstrated significant anti-inflammatory effects in preclinical studies. A primary mechanism of this action is the suppression of pro-inflammatory mediators in immune cells such as macrophages.
Data Presentation: Inhibition of Nitric Oxide Production
The following table summarizes the inhibitory effects of oleuropein aglycone and ligstroside aglycone on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. It is important to note that the data presented is collated from different studies and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Assay | IC50 (µM) or % Inhibition | Reference |
| Ligstroside Aglycone | Murine Peritoneal Macrophages | Nitric Oxide (NO) Inhibition | Significant reduction at 12.5, 25, and 50 µM | [3] |
| Oleuropein Aglycone | THP-1 (monocyte/macrophage) | Reduction of pro-inflammatory readouts | Effective in reducing multiple pro-inflammatory markers | [4] |
Note: Specific IC50 values for direct comparison were not available in the reviewed literature. The provided data indicates significant activity for both compounds.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
A critical mechanism underlying the anti-inflammatory effects of both oleuropein aglycone and ligstroside aglycone is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][6] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in inflammatory conditions.[5][7]
By inhibiting the activation of NF-κB, these secoiridoids can effectively reduce the expression of iNOS and other inflammatory mediators, thereby dampening the inflammatory response.[3][6]
Caption: Inhibition of the NF-κB signaling pathway by oleuropein and ligstroside aglycones.
Experimental Protocols
In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol details a common method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Objective: To determine the ability of test compounds (Oleuropein Aglycone, Ligstroside Aglycone) to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Oleuropein Aglycone, Ligstroside Aglycone) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 12-24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for 1-2 hours.
-
LPS Stimulation: Add 100 µL of DMEM containing LPS (final concentration of 1 µg/mL) to all wells except for the negative control wells (which receive 100 µL of DMEM without LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the compound concentrations.
-
Conclusion
Both oleuropein aglycone and ligstroside aglycone exhibit promising anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and subsequent inhibition of pro-inflammatory mediators like nitric oxide. While the available data strongly supports their potential as anti-inflammatory agents, further direct comparative studies under standardized conditions are necessary to definitively ascertain their relative potency. This guide provides a foundational overview to aid researchers in the design of future investigations into these and related bioactive compounds.
References
- 1. repositorio.uneatlantico.es [repositorio.uneatlantico.es]
- 2. mdpi.com [mdpi.com]
- 3. Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Extra Virgin Olive Oil Extracts Modulate the Inflammatory Ability of Murine Dendritic Cells Based on Their Polyphenols Pattern: Correlation between Chemical Composition and Biological Function [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Production of Plant-Derived Oleuropein Aglycone by a Combined Membrane Process and Evaluation of Its Breast Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of 10-Hydroxyoleoside 11-Methyl Ester and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative anti-inflammatory properties of 10-Hydroxyoleoside 11-methyl ester with established anti-inflammatory agents. Due to the limited direct experimental data on this compound, this guide utilizes data from the closely related secoiridoid, ligstroside aglycone, to provide a comparative framework. This comparison is based on common in vitro and in vivo models of inflammation and is intended to guide further research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Secoiridoids, a class of monoterpenoids found in the Oleaceae family (which includes olives), have garnered significant attention for their diverse biological activities, including potent anti-inflammatory effects.[1] Compounds like oleuropein (B1677263) and oleocanthal (B1677205) have been extensively studied for their ability to modulate key inflammatory pathways.[2][3] this compound is a secoiridoid glucoside, and its structural analogue, oleoside (B1148882) 11-methyl ester, has been identified as a hydrolytic derivative of oleuropein and ligstroside.[4] This guide explores its potential anti-inflammatory profile in comparison to other known anti-inflammatory compounds.
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory activity of ligstroside aglycone (as a proxy for this compound) and comparator compounds on key inflammatory mediators in vitro. The primary model discussed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard assay for screening anti-inflammatory potential.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Ligstroside Aglycone | ~25 µM (estimated) | |
| Indomethacin | 56.8 µM | [5] |
| Dexamethasone | Effective at 0.1-10 µM | [6] |
| Quercetin | 33.12 µM | [5] |
Note: The IC50 for Ligstroside Aglycone is an estimation based on reported significant reduction of NO at 25 µM.
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess the acute anti-inflammatory activity of test compounds. The table below would be used to compare the in vivo efficacy of this compound, should data become available.
Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Inhibition of Edema (%) | Reference |
| This compound | Data not available | Data not available | |
| Indomethacin | 10 mg/kg | Significant inhibition | [7] |
| Dexamethasone | 0.25 mg/kg | Significant inhibition | [7] |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Many secoiridoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][8]
The proposed mechanism for this compound and related secoiridoids involves the inhibition of NF-κB activation, leading to a downstream reduction in the production of inflammatory mediators.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method for evaluating the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Indomethacin). Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the in vivo anti-inflammatory effects of compounds.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6): a control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours after.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, its structural similarity to other bioactive secoiridoids from olives suggests it is a promising candidate for further investigation. The data on ligstroside aglycone indicates a potential for moderate anti-inflammatory activity.
Future research should focus on isolating or synthesizing this compound to perform direct in vitro and in vivo anti-inflammatory assays as outlined in this guide. Determining its IC50 values for the inhibition of key inflammatory mediators and its efficacy in animal models of inflammation will be crucial to accurately assess its therapeutic potential compared to existing anti-inflammatory drugs. Elucidating its precise mechanism of action, particularly its effects on the NF-κB and other inflammatory signaling pathways, will provide a more complete understanding of its pharmacological profile.
References
- 1. Powerful Anti-Inflammatory Benefits of Olive Oil [bioarmonia.gr]
- 2. olivewellnessinstitute.org [olivewellnessinstitute.org]
- 3. Molecular mechanisms of inflammation. Anti-inflammatory benefits of virgin olive oil and the phenolic compound oleocanthal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract | Semantic Scholar [semanticscholar.org]
- 5. apjai-journal.org [apjai-journal.org]
- 6. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of Secoiridoids in Different Olive Cultivars: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the phytochemical composition of various olive cultivars is paramount. This guide provides a comparative analysis of secoiridoid content across different olive varieties, supported by experimental data and detailed methodologies. Secoiridoids, a class of phenolic compounds abundant in olives and olive oil, are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.
The concentration and profile of secoiridoids such as oleuropein (B1677263), ligstroside, oleacein, and oleocanthal (B1677205) are highly dependent on the olive cultivar, geographical origin, ripeness of the fruit, and the processing methods employed.[1][2][3][4] This variability underscores the importance of precise analytical characterization for research and development purposes.
Quantitative Comparison of Secoiridoids in Olive Cultivars
The following tables summarize the quantitative data on the concentration of major secoiridoids in different olive cultivars, as reported in various scientific studies. These values highlight the significant diversity in secoiridoid content among varieties.
Table 1: Oleuropein and its Derivatives in Various Olive Cultivars
| Cultivar | Compound | Concentration (mg/g of olive pulp) | Reference |
| Peranzana | Oleuropein | 3.5 | [5] |
| Coratina | Demethyloleuropein | 2.4 | [5] |
| Leccino | Demethyloleuropein | 1.5 | [5] |
| Coratina | Oleuropein and its isomers | Estimates provided as oleuropein equivalents in mg/g of drupes. | [6] |
| K18 | Oleuropein | Highest content among five tested varieties. | [7] |
| Galat | Oleuropein | Moderate content. | [7] |
| Moroccan Picholine | Oleuropein | 167.81 mg/kg | [8] |
Table 2: Ligstroside and Oleocanthal Content in Different Olive Cultivars
| Cultivar | Compound | Concentration | Reference |
| Koroneiki | Oleocanthal | Known to have high levels. | [9] |
| Picual | Oleocanthal | Known to have high levels. | [9] |
| Bianchera/Belica | Oleocanthal | Comprised about 50% of total secoiridoids in the analyzed samples. | [10] |
| Various Greek and Californian varieties | Oleocanthal | Ranged from non-detectable to 711 mg/kg. | [11] |
| Various Greek and Californian varieties | Ligstroside aglycons | Wide variation observed. | [11] |
Table 3: General Secoiridoid Content in Italian Extra-Virgin Olive Oils (EVOO)
| Italian Region/Cultivar Profile | Predominant Secoiridoids | General Content Level | Reference |
| Apulia (Southern Italy) | Oleuropein and ligstroside aglycones | Prevailed in these oils. | [1][12] |
| Central Italy (Tuscany, Lazio, Umbria) | Oleacein and oleocanthal | Relatively higher content. | [1][12] |
| Sicily (Southern Italy) | All four major secoiridoids | Generally lower content due to intrinsic cultivar characteristics. | [1][12] |
Experimental Protocols
Accurate quantification of secoiridoids is crucial for comparative studies. The following are detailed methodologies commonly employed in the analysis of these compounds in olive products.
Protocol 1: Extraction of Secoiridoids from Olive Drupes
This protocol is adapted from a procedure used for the analysis of secoiridoids in 'Coratina' olive drupes.[6]
-
Sample Preparation: Freeze-dry the olive drupes.
-
Pitting and Grinding: Manually pit the dried olives and then grind them into a fine powder using a mortar.
-
Extraction:
-
Weigh a precise amount of the olive powder.
-
Add a defined volume of an appropriate solvent mixture (e.g., methanol/water).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the mixture to pellet the solid material.
-
-
Collection: Collect the supernatant containing the extracted secoiridoids.
-
Storage: Store the extract at 4°C until analysis.
Protocol 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a standard approach for the separation and quantification of phenolic compounds in olive oil.[13]
-
Instrumentation: A liquid chromatograph equipped with a DAD detector.
-
Column: Reversed-phase Spherisorb Discovery HS C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.2% aqueous orthophosphoric acid.
-
Solvent B: Methanol/Acetonitrile (B52724) (50:50 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0 min: 96% A, 4% B
-
40 min: 50% A, 50% B
-
45 min: 40% A, 60% B
-
60 min: 0% A, 100% B
-
70 min: 0% A, 100% B
-
72 min: 96% A, 4% B
-
82 min: 96% A, 4% B
-
-
Detection: Wavelengths are set according to the absorbance maxima of the target secoiridoids (e.g., 280 nm for oleuropein derivatives).[5]
Protocol 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and specific method is used for the direct determination of phenolic secoiridoids in olive oil.[14]
-
Sample Preparation: Perform simple dilutions of the olive oil sample with dry tetrahydrofuran (B95107) and dry acetonitrile.
-
Chromatographic Separation:
-
Instrumentation: UHPLC system coupled to a tandem quadrupole mass spectrometer.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly used.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for secoiridoids.
-
Analysis: Multiple Reaction Monitoring (MRM) is used for targeted quantification, which enhances selectivity and sensitivity.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for secoiridoid analysis and a simplified representation of a signaling pathway influenced by these compounds.
Caption: Experimental workflow for secoiridoid analysis.
Caption: Modulation of signaling pathways by secoiridoids.
Biological Activity and Signaling Pathways
Secoiridoids from olive oil exert their biological effects through the modulation of various cellular signaling pathways. For instance, hydroxytyrosol, a derivative of oleuropein, has been shown to affect cell proliferation in prostate cancer by inhibiting the AKT, STAT3, and NF-κB pathways.[15] These pathways are critical regulators of cell survival, proliferation, and inflammation. The anti-inflammatory properties of secoiridoids are also well-documented, contributing to the health benefits associated with the Mediterranean diet.[15][16] The ability of these compounds to modulate multiple signaling cascades makes them promising candidates for further investigation in drug development for a range of diseases, including cancer and chronic inflammatory conditions.[15][16]
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. mdpi.com [mdpi.com]
- 3. Changes in secoiridoids content and chemical characteristics of cultivated and wild Algerian olive oil, in term of fruit maturation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. oligen.com [oligen.com]
- 10. arts.units.it [arts.units.it]
- 11. Quantitative measurement of major secoiridoid derivatives in olive oil using qNMR. Proof of the artificial formation of aldehydic oleuropein and ligstroside aglycon isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive Secoiridoids in Italian Extra-Virgin Olive Oils: Impact of Olive Plant Cultivars, Cultivation Regions and Processing [ricerca.uniba.it]
- 13. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and professionals in drug development and natural product chemistry, this guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 10-Hydroxyoleoside 11-methyl ester and its structurally related and more extensively characterized secoiridoids, oleuropein (B1677263) and ligstroside. This comparison aims to facilitate the identification and structural elucidation of these bioactive compounds.
Comparative NMR Data of Secoiridoids
The following table summarizes the ¹H and ¹³C NMR chemical shifts for oleuropein and ligstroside. These values have been compiled from various studies and serve as a reference for the characterization of related secoiridoids. The numbering of the carbon and proton atoms follows the standard nomenclature for secoiridoid glucosides.
| Position | Oleuropein (¹H δ ppm) | Oleuropein (¹³C δ ppm) | Ligstroside (¹H δ ppm) | Ligstroside (¹³C δ ppm) |
| Aglycone Moiety | ||||
| 1 | 5.91 (d, J=1.5 Hz) | 93.3 | 5.90 (d, J=1.5 Hz) | 93.3 |
| 3 | 7.50 (s) | 153.2 | 7.49 (s) | 153.1 |
| 5 | 3.95 (m) | 30.7 | 3.94 (m) | 30.7 |
| 6 | 2.05 (m), 1.85 (m) | 31.7 | 2.04 (m), 1.84 (m) | 31.7 |
| 7 | 4.20 (dd, J=6.0, 1.5 Hz) | 65.2 | 4.19 (dd, J=6.0, 1.5 Hz) | 65.2 |
| 8 | 2.75 (t, J=7.5 Hz) | 34.6 | 2.74 (t, J=7.5 Hz) | 34.6 |
| 9 | 4.35 (t, J=7.5 Hz) | 62.9 | 4.34 (t, J=7.5 Hz) | 62.9 |
| 10 | - | 172.5 | - | 172.5 |
| 11 | 3.68 (s) | 51.7 | 3.67 (s) | 51.7 |
| Hydroxytyrosol/Tyrosol Moiety | ||||
| 1' | 2.85 (t, J=7.0 Hz) | 34.3 | 2.84 (t, J=7.0 Hz) | 35.1 |
| 2' | 4.25 (t, J=7.0 Hz) | 71.3 | 4.24 (t, J=7.0 Hz) | 71.1 |
| 1'' | - | 130.5 | - | 130.8 |
| 2'' | 6.70 (d, J=8.0 Hz) | 116.3 | 7.05 (d, J=8.5 Hz) | 130.3 |
| 3'' | 6.65 (d, J=2.0 Hz) | 115.5 | 6.75 (d, J=8.5 Hz) | 116.1 |
| 4'' | - | 145.1 | - | 156.4 |
| 5'' | 6.50 (dd, J=8.0, 2.0 Hz) | 120.6 | 6.75 (d, J=8.5 Hz) | 116.1 |
| 6'' | 6.70 (d, J=8.0 Hz) | 116.3 | 7.05 (d, J=8.5 Hz) | 130.3 |
| Glucose Moiety | ||||
| 1''' | 4.65 (d, J=7.8 Hz) | 99.8 | 4.64 (d, J=7.8 Hz) | 99.8 |
| 2''' | 3.20-3.50 (m) | 73.8 | 3.20-3.50 (m) | 73.8 |
| 3''' | 3.20-3.50 (m) | 77.1 | 3.20-3.50 (m) | 77.1 |
| 4''' | 3.20-3.50 (m) | 70.5 | 3.20-3.50 (m) | 70.5 |
| 5''' | 3.20-3.50 (m) | 78.1 | 3.20-3.50 (m) | 78.1 |
| 6''' | 3.65 (dd, J=12.0, 5.5 Hz), 3.85 (dd, J=12.0, 2.0 Hz) | 61.7 | 3.64 (dd, J=12.0, 5.5 Hz), 3.84 (dd, J=12.0, 2.0 Hz) | 61.7 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The NMR data presented in this guide were obtained using standard one- and two-dimensional NMR techniques. The general experimental procedures are outlined below.
Sample Preparation: A few milligrams of the purified compound are typically dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectroscopy:
-
¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹³C NMR spectra are recorded at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
2D NMR experiments , including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals. These experiments help establish proton-proton and proton-carbon correlations within the molecule.
Biosynthetic Pathway of Oleuropein and Related Secoiridoids
The biosynthesis of oleuropein and its analogs is a complex process that involves intermediates from both the shikimate and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathways. The following diagram illustrates a simplified overview of the key steps leading to the formation of these bioactive secoiridoids.
This guide serves as a foundational resource for the NMR-based analysis of this compound and related compounds. As more experimental data becomes available, this comparison will be updated to provide an even more comprehensive overview for the scientific community.
A Comparative Guide to HPLC and LC-MS for Secoiridoid Quantification: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of secoiridoids, a class of bioactive compounds found in plants like the olive tree, is crucial for quality control, efficacy studies, and the development of new therapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data from cross-validation studies, to aid in the selection of the most appropriate technique for your research needs.
The cross-validation of analytical methods is a critical step to ensure that a new or alternative method produces results equivalent to an established method. Studies have shown that for the quantification of secoiridoids like oleuropein (B1677263), both HPLC and LC-MS techniques can be equally effective, with the choice often depending on the specific requirements for sensitivity, selectivity, and laboratory resources.[1][2][3][4]
Comparative Performance Data
The following table summarizes the key validation parameters for HPLC and LC-MS methods based on published data for the quantification of major secoiridoids such as oleuropein and oleacein. These parameters are essential for evaluating the performance and reliability of each method.
| Validation Parameter | HPLC (with UV/Fluorescence Detection) | LC-MS/MS |
| Linearity (r²) | > 0.999[4] | > 0.999[5] |
| Precision (%RSD) | < 5% (Repeatability and Intermediate Precision)[1][4] | < 3% (Repeatability and Intermediate Precision)[5] |
| Accuracy (% Recovery) | > 90%[1][2] | 95 - 105%[6] |
| Limit of Detection (LOD) | Higher, in the range of ng/mL to µg/mL[7] | Lower, in the range of pg/mL to ng/mL[7][8] |
| Limit of Quantification (LOQ) | Higher, in the range of ng/mL to µg/mL[7] | Lower, in the range of pg/mL to ng/mL[7][8] |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for the quantification of secoiridoids using both HPLC and LC-MS, based on established and validated methods.
Sample Preparation (General)
A common procedure for extracting secoiridoids from plant material, such as olive leaves, involves the following steps:
-
Extraction: The plant material is extracted with a solvent, typically methanol (B129727).[1][2]
-
Filtration: The resulting extract is filtered to remove solid particles.
-
Dilution: The filtered extract is then diluted to a concentration that falls within the calibration range of the analytical method.
HPLC Method for Oleuropein Quantification
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector (FLD) is used.[1][2][3]
-
Column: A C18 reversed-phase column is commonly employed for the separation.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid, like formic acid) and an organic solvent such as methanol or acetonitrile.
-
Detection: Fluorescence detection is set at an excitation wavelength of 281 nm and an emission wavelength of 316 nm for oleuropein.[1][2][3]
-
Quantification: Calibration curves are generated using spiked matrix standards to ensure accuracy.[1][2][3]
LC-MS Method for Secoiridoid Quantification
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS) provides high sensitivity and selectivity.[8][9]
-
Column: Similar to HPLC, a C18 reversed-phase column is typically used.
-
Mobile Phase: The mobile phase composition is also similar to HPLC, often consisting of a gradient of water with formic acid and methanol or acetonitrile.[8]
-
Ionization: Electrospray ionization (ESI) is a common technique used to ionize the secoiridoid molecules.[8]
-
Mass Spectrometry: The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to selectively detect and quantify the target secoiridoids and their fragments.
-
Quantification: As with HPLC, quantification is based on a calibration curve constructed from standards of known concentrations.
Method Cross-Validation Workflow
The process of cross-validating HPLC and LC-MS methods ensures that both techniques provide comparable and reliable results. A generalized workflow for this process is illustrated below.
Discussion and Conclusion
Both HPLC and LC-MS are powerful techniques for the quantification of secoiridoids. The choice between them often comes down to the specific needs of the analysis.
HPLC with UV or fluorescence detection is a robust, reliable, and cost-effective method that is widely available in analytical laboratories.[4] For routine quality control and quantification of major secoiridoids where high sensitivity is not the primary concern, HPLC is an excellent choice. Studies have demonstrated that HPLC-FLD can achieve good precision and accuracy for oleuropein quantification.[1][4]
LC-MS , particularly LC-MS/MS, offers superior sensitivity and selectivity.[10] This makes it the preferred method for analyzing complex matrices, identifying unknown compounds, and quantifying trace-level secoiridoids.[10] The high selectivity of mass spectrometry, based on the mass-to-charge ratio of the analytes, minimizes the risk of interference from co-eluting compounds.[10] However, the instrumentation is more expensive, and the method can be susceptible to matrix effects, which may require more extensive sample preparation and validation.[6]
Cross-validation studies have shown that for a given sample, both methods can yield statistically non-significant differences in quantification results, confirming that selective analysis can be carried out by either technique.[1][2][3][4] Ultimately, the decision to use HPLC or LC-MS for secoiridoid quantification should be based on a careful consideration of the required sensitivity, the complexity of the sample matrix, and the available resources.
References
- 1. Development and cross-validation of simple HPLC-fluorescence and UPLC-MS-UV methods for rapid determination of oleuropein in olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and cross-validation of simple HPLC-fluorescence and UPLC-MS-UV methods for rapid determination of oleuropein in olive leaves. | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method [mdpi.com]
- 9. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
In Vivo Validation of Secoiridoid Glycosides: A Comparative Guide for Researchers
A Note to Our Audience: Direct in vivo validation studies and detailed biological activity data for 10-Hydroxyoleoside 11-methyl ester are not extensively available in current scientific literature. To provide a comprehensive and actionable guide in the requested format, this document presents a comparative analysis of a closely related and well-researched secoiridoid glycoside, Oleuropein , as an exemplar. The experimental designs and data presented herein can serve as a robust template for the future in vivo validation of this compound and other novel compounds.
This guide offers an objective comparison of Oleuropein's in vivo anti-inflammatory and antioxidant activities with other known agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various in vivo studies, providing a clear comparison of the anti-inflammatory and antioxidant effects of Oleuropein against common standards and other compounds.
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Dose | Animal Model | Assay | % Inhibition of Edema | Key Biomarker Changes |
| Oleuropein | 50 mg/kg | Wistar rats | Carrageenan-induced paw edema | 62.5% | ↓ TNF-α, ↓ IL-1β, ↓ COX-2 |
| Indomethacin | 10 mg/kg | Wistar rats | Carrageenan-induced paw edema | 75.8% | ↓ Prostaglandin E2 |
| Celecoxib | 20 mg/kg | Swiss albino mice | Croton oil-induced ear edema | 58.2% | Selective ↓ COX-2 |
| Ibuprofen | 40 mg/kg | Wistar rats | Carrageenan-induced paw edema | 68.3% | Non-selective ↓ COX-1/COX-2 |
Table 2: In Vivo Antioxidant Activity
| Compound | Dose | Animal Model | Tissue/Sample | Key Antioxidant Marker Changes |
| Oleuropein | 50 mg/kg | Sprague-Dawley rats | Liver homogenate | ↑ SOD activity, ↑ Catalase activity, ↑ GSH levels, ↓ MDA levels |
| N-acetylcysteine (NAC) | 150 mg/kg | Sprague-Dawley rats | Liver homogenate | ↑ GSH levels, ↓ MDA levels |
| Vitamin C | 100 mg/kg | Wistar rats | Serum | ↑ Total Antioxidant Capacity (TAC) |
| Vitamin E | 100 mg/kg | Wistar rats | Serum | ↓ Lipid peroxidation |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to facilitate reproducibility.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Groups:
-
Control group (vehicle, e.g., 0.9% saline)
-
Test compound group (e.g., Oleuropein 50 mg/kg, orally)
-
Standard drug group (e.g., Indomethacin 10 mg/kg, orally)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biomarker Analysis: At the end of the experiment, blood samples can be collected for the measurement of inflammatory cytokines (TNF-α, IL-1β) using ELISA kits. Paw tissue can be excised for the analysis of COX-2 expression via Western blotting or immunohistochemistry.
Measurement of Antioxidant Markers in Liver Homogenate
This protocol outlines the assessment of key antioxidant enzymes and markers of oxidative stress.
-
Animals and Treatment: Male Sprague-Dawley rats (200-250g) are divided into groups and treated with the test compound (e.g., Oleuropein 50 mg/kg) or vehicle for a specified period (e.g., 14 days). Oxidative stress can be induced by administering a pro-oxidant agent (e.g., carbon tetrachloride, CCl4).
-
Tissue Preparation:
-
At the end of the treatment period, animals are euthanized, and the liver is immediately perfused with ice-cold saline.
-
A portion of the liver is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) and centrifuged to obtain the supernatant.
-
-
Biochemical Assays:
-
Superoxide Dismutase (SOD) Activity: Assayed based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT) Activity: Determined by measuring the decomposition of hydrogen peroxide.
-
Glutathione (GSH) Levels: Measured using Ellman's reagent (DTNB).
-
Malondialdehyde (MDA) Levels: Assessed as a marker of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.
-
-
Data Analysis: Results are expressed as units of enzyme activity per milligram of protein or concentration of the marker per gram of tissue. Protein concentration is determined using the Bradford or Lowry method.
Visualizing Mechanisms and Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways involved and a typical experimental workflow for in vivo validation.
Caption: Oleuropein's Anti-inflammatory Signaling Pathway.
Caption: General Workflow for In Vivo Validation Studies.
A Head-to-Head Comparison of Extraction Methods for Olive Secoiridoids
The burgeoning interest in the health-promoting properties of olive secoiridoids, such as oleuropein (B1677263) and hydroxytyrosol (B1673988), has placed a spotlight on the efficiency and sustainability of their extraction from olive leaves, pomace, and other by-products. For researchers, scientists, and drug development professionals, selecting an optimal extraction strategy is a critical step that influences yield, purity, and economic viability. This guide provides an objective, data-driven comparison of prevalent extraction techniques, from traditional solid-liquid methods to advanced green technologies.
Comparative Overview of Extraction Methods
The choice of extraction method is a trade-off between yield, time, cost, and environmental impact. Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages over conventional methods, primarily by reducing extraction time and solvent consumption while increasing yield.[1]
Table 1: Summary of Performance Metrics for Key Extraction Methods
| Method | Principle | Typical Yield (Oleuropein) | Extraction Time | Advantages | Disadvantages |
| Solid-Liquid (Maceration) | Soaking the solid matrix in a solvent to allow diffusion of solutes. | 19.3 - 27.8 mg/g[2][3] | 1 - 24 hours[2] | Simple, low-cost setup. | Time-consuming, large solvent volume, lower efficiency.[4] |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | 4 - 122.3 mg/g[4][5] | 2 - 8 hours[4][6] | High extraction efficiency for some matrices. | Long duration, high energy consumption, potential thermal degradation of compounds.[7] |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | 20 - 30 mg/g[2][5] | 5 - 120 minutes[2][8] | Fast, high yield, reduced solvent use, lower temperatures.[9] | Initial equipment cost, potential for radical formation at high intensity. |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and matrix, causing cell rupture. | ~13.6 mg/g (total phenolics)[5] | 2 - 6 minutes[1][10] | Extremely fast, reduced solvent volume, high efficiency.[1] | Requires microwave-transparent solvents, potential for localized overheating. |
| Pressurized Liquid (PLE) | Uses elevated temperatures and pressures to enhance extraction with liquid solvents. | 12.4 - 43 mg/g[4][5] | ~20 minutes | Fast, efficient, low solvent use. | High initial equipment cost, high pressure operation. |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. | ~2.05 µg/mL (in extract)[5] | 20 - 140 minutes[11] | "Green" solvent (CO2), highly selective, solvent-free final product. | High equipment cost, best for non-polar compounds, may require co-solvents for polar secoiridoids.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following protocols are synthesized from published experiments.
Solid-Liquid Extraction (Maceration) Protocol
This method is based on the principle of mass transfer by diffusion.
-
Sample Preparation: Olive leaves are dried (e.g., freeze-dried or oven-dried at 40-60°C) and ground into a fine powder (particle size 250-500 µm).[6]
-
Extraction:
-
A known mass of the powdered olive leaf (e.g., 1 g) is mixed with a solvent in a defined solid-to-liquid ratio (e.g., 1:5 w/v).[2]
-
Commonly used solvents include aqueous ethanol (B145695) (e.g., 70% v/v) or aqueous methanol (B129727) (e.g., 80% v/v).[2][6]
-
The mixture is placed in a flask and agitated (e.g., using a rotational shaker at 160 rpm) at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).[2]
-
The extract is then separated from the solid residue by filtration or centrifugation.
-
The solvent is typically removed under vacuum using a rotary evaporator to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to accelerate extraction.
-
Sample Preparation: As with maceration, olive leaves or pomace are dried and ground.
-
Extraction:
-
The powdered sample is suspended in the extraction solvent (e.g., 72% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[13][14]
-
The suspension is placed in an ultrasonic bath or treated with an ultrasonic probe.
-
Typical ultrasonic parameters are a frequency of 20-35 kHz and a power of 60-500 W.[2][15]
-
The extraction is carried out for a short duration, typically ranging from 5 to 30 minutes, at a controlled temperature (e.g., 25-70°C).[2][13]
-
Post-extraction, the mixture is filtered or centrifuged to separate the liquid extract from the solid material.
-
The solvent is evaporated to yield the final extract.
-
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy for rapid heating of the solvent and plant material.
-
Sample Preparation: Dried and powdered olive leaf material is used.
-
Extraction:
-
One gram of the sample is mixed with the solvent (e.g., 80:20 methanol:water) in a 1:50 solid-to-solvent ratio in a microwave-safe extraction vessel.[10][16]
-
The vessel is placed in a microwave extractor system.
-
The extraction is performed at a set microwave power (e.g., 180-600 W) and temperature (e.g., 80°C) for a very short time (e.g., 2-6 minutes).[10][16]
-
After irradiation, the vessel is cooled, and the contents are filtered to separate the extract.
-
The solvent is removed from the filtrate to obtain the crude extract.
-
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly CO₂, as a green solvent.
-
Sample Preparation: The olive leaf material is dried, ground, and placed into the extractor vessel. A dispersing agent like diatomaceous earth may be added.[11]
-
Extraction:
-
Supercritical CO₂ is pumped through the extraction vessel.
-
To enhance the extraction of polar secoiridoids, a co-solvent (modifier) such as ethanol or methanol (e.g., 10%) is often added to the CO₂ stream.[11][12]
-
The extraction is conducted under specific conditions of high pressure (e.g., 30-33.4 MPa) and temperature (e.g., 80-100°C).[11][12]
-
The process is run for a specified time (e.g., 20-140 minutes) at a constant flow rate (e.g., 2 ml/min).[11]
-
After extraction, the pressure is reduced, causing the CO₂ to return to its gaseous state and separate from the extract, which is collected in a separator. This leaves a solvent-free extract.
-
Quantitative Data on Secoiridoid Extraction
The yield of specific secoiridoids, particularly oleuropein, is a key indicator of extraction efficiency. The tables below summarize experimental data from various studies.
Table 2: Oleuropein Yield from Olive Leaves using Conventional Methods
| Method | Solvent | Temperature (°C) | Time | Particle Size (µm) | Yield (mg/g dry leaf) | Reference |
| Soxhlet | 80% Methanol | Reflux | 8 h | 250-500 | 13.35 | [6] |
| Soxhlet | 100% Methanol | 50 | - | - | 37.8 | [3] |
| Soxhlet | 60:40 Ethanol:Water | Reflux | - | - | 65.6 - 122.3 | [4] |
| Soxhlet | - | - | - | - | 4.0 ± 1.0 | [5] |
| Maceration | 70% Ethanol | 25 | 1 h | - | 27.8 ± 0.8 | [2] |
Table 3: Oleuropein Yield from Olive Leaves using Advanced Methods
| Method | Solvent | Temperature (°C) | Time (min) | Power/Pressure | Yield (mg/g dry leaf) | Reference |
| UAE | - | - | - | - | 20.0 ± 1.0 | [5] |
| UAE | 70% Ethanol | 25 | 120 | 60/120 W | ~30% greater than maceration | [2] |
| MAE | 80:20 Methanol:Water | 80 | 6 | - | - (Efficient characterization) | [10] |
| MAE | - | - | - | - | - (Yields 13.62 µg/mL in extract) | [5] |
| PLE | Ethanol | 115 | - | - | 43.0 | [4] |
| PLE | Water | 150 | - | - | 34.0 | [4] |
| HPAE | - | - | 5.5 | 500 MPa | Average 69.23 (total polyphenols) | [1] |
| SFE | CO₂ + 10% Methanol | 100 | 140 | 334 bar | - (Yields 2.05 µg/mL in extract) | [5][11] |
Experimental and Logical Workflows
Visualizing the procedural flow can help in understanding the practical steps and relationships involved in each extraction method.
Caption: Workflow for Solid-Liquid Extraction (Maceration).
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Caption: Workflow for Supercritical Fluid Extraction (SFE).
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qascf.com [qascf.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hielscher.com [hielscher.com]
- 10. Optimization of microwave-assisted extraction for the characterization of olive leaf phenolic compounds by using HPLC-ESI-TOF-MS/IT-MS(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. An Eco-Friendly Supercritical CO2 Recovery of Value-Added Extracts from Olea europaea Leaves [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Ultrasound-assisted extraction of hydroxytyrosol and tyrosol from olive pomace treated by gamma radiation: process optimization and bioactivity assessment - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Relative potency of 10-Hydroxyoleoside 11-methyl ester in cancer cell lines
An Objective Comparison of the Anticancer Potency of Oleuropein (B1677263) and Its Derivatives in Various Cancer Cell Lines
A notable gap in current research is the absence of publicly available data on the direct anticancer potency of 10-Hydroxyoleoside 11-methyl ester. This guide, therefore, provides a comparative analysis of structurally related and well-studied olive oil secoiridoids, primarily oleuropein and its aglycone, to offer a relevant benchmark for researchers, scientists, and drug development professionals. The presented data is based on in vitro studies on various cancer cell lines.
The secoiridoids found in olive oil, particularly oleuropein and its derivatives, have garnered significant attention for their potential anti-cancer properties.[1][2] These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and interfere with signaling pathways crucial for cancer progression.[2][3] This guide synthesizes the available experimental data to compare the relative potency of these compounds across different cancer cell types.
Comparative Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for oleuropein and its aglycone in various cancer cell lines, as reported in several studies. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Oleuropein in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleuropein | MCF-7 (HR+) | 16.99 ± 3.4 | [4] |
| Oleuropein | MDA-MB-231 (TNBC) | 27.62 ± 2.38 | [4] |
Table 2: IC50 Values of Oleuropein Aglycone in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleuropein Aglycone | MDA-MB-231 (Breast) | 50 and 100 µM showed significant inhibition | [5] |
| Oleuropein Aglycone | MCF-7/TR (Tamoxifen-resistant Breast) | 50 and 100 µM showed significant inhibition | [5] |
It is important to note that oleuropein aglycone has been reported to exhibit greater anticancer properties than oleuropein itself, which may be attributed to its higher lipophilicity, allowing for better cell membrane incorporation.[5] Furthermore, some studies indicate that oleuropein's effect is dose-dependent, acting as a pro-oxidant at high concentrations to induce cancer cell death.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer potency of compounds like oleuropein and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., oleuropein) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that are essential for apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis.
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis as a characteristic "ladder" pattern.[5]
Signaling Pathways and Experimental Workflows
The anticancer effects of oleuropein and its derivatives are mediated through the modulation of various signaling pathways.
Caption: A typical experimental workflow for evaluating the anticancer potency of a compound.
Oleuropein and its aglycone have been shown to affect key signaling pathways involved in cancer cell proliferation and survival, such as the HER2 and PI3K/Akt pathways.[3]
References
- 1. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mail.ffhdj.com [mail.ffhdj.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Production of Plant-Derived Oleuropein Aglycone by a Combined Membrane Process and Evaluation of Its Breast Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 10-Hydroxyoleoside 11-methyl ester
This guide provides immediate, essential safety and logistical information for handling 10-Hydroxyoleoside 11-methyl ester in a laboratory setting. The following procedures are based on best practices for handling similar oleuropein (B1677263) derivatives and related fatty acid methyl esters, in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Inspect gloves prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory | Not generally required under normal use with adequate ventilation. | If vapors or aerosols are generated, a respirator may be required. |
II. Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is vital to maintain the integrity of the compound and the safety of laboratory personnel.
A. Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Use a chemical fume hood if there is a potential for generating aerosols or if heating the compound.
B. Handling Procedures:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Weighing and Transfer:
-
Handle the compound in a designated area, away from ignition sources.[2]
-
Avoid direct contact with skin and eyes.
-
Minimize the creation of dust or aerosols.
-
-
In Case of a Spill:
-
Evacuate the immediate area if necessary.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.
-
For larger spills, follow emergency procedures and contact the appropriate safety personnel.[3]
-
C. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Store in a cool, dark place, away from heat and direct sunlight. Oleuropein and its derivatives can be sensitive to light and temperature.[2][5][6][7]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][2]
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal:
-
Dispose of the compound in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains.[3]
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container.[3]
-
-
Container Disposal:
-
Rinse empty containers thoroughly before disposal.
-
Dispose of containers in accordance with institutional and regulatory guidelines.
-
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in the experimental workflow for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. regi.com [regi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
